Naringin DC
Description
Contextualization within Flavonoid Research
Flavonoids constitute a diverse class of natural products widely distributed in plants, particularly in citrus fruits. oup.comrjptonline.orgpageplace.de Naringin (B1676962) is a prominent flavanone (B1672756) glycoside found abundantly in grapefruit and other citrus species, and it is known for imparting a bitter taste. oup.comgoogle.com Naringin DC is a semi-synthetic derivative of naringin, produced through a chemical modification process involving the hydrogenation of the chalcone (B49325) structure. mdpi.comoup.comgoogle.com This structural transformation from a flavanone glycoside (naringin) to a dihydrochalcone (B1670589) glycoside (this compound) is a key aspect studied within flavonoid research, highlighting how minor structural changes can dramatically alter a compound's properties, such as taste. oup.comgidrm.org Studies compare the activities of naringin and its dihydrochalcone derivative, revealing differences in areas such as antioxidant capacity and interactions with biological systems. researchgate.netmdpi.com
Derivation and Significance within the Scope of Sweetener Science
This compound is synthesized from naringin typically by treating naringin with a strong base, such as potassium hydroxide (B78521), followed by catalytic hydrogenation. mdpi.comgoogle.comresearchgate.net This process opens the flavanone ring structure of naringin, resulting in the dihydrochalcone form. gidrm.org The most notable consequence of this structural change is the dramatic shift in taste from the bitterness of naringin to the intense sweetness of this compound. oup.comresearchgate.net this compound is reported to be approximately 300 to 1800 times sweeter than sucrose (B13894) at threshold concentrations, although some sources indicate a sweetness level of 300 to 700 times sweeter than sucrose. biosynth.comoup.comgoogle.comresearchgate.net This makes this compound a subject of significant interest in sweetener science as a potential high-intensity, low-calorie alternative to traditional sugars. oup.comresearchgate.net Its stability under various conditions, including elevated temperatures and a range of pH levels, further contributes to its significance for potential applications in food and beverages. google.com
Below is a comparison of the relative sweetness of this compound and its precursor Naringin compared to Sucrose:
| Compound | Relative Sweetness (vs. Sucrose) |
| Sucrose | 1 |
| Naringin | Bitter |
| This compound | 300-1800 google.com (or 300-700 biosynth.com) |
| Neohesperidin (B1678168) DC | ~1000 oup.com |
Overview of Current Research Trajectories on Naringin Dihydrochalcone
Current academic research on this compound extends beyond its sweetening properties to explore its potential biological activities. Studies are investigating its antioxidant activity, which is reported to be strong and potentially better than that of naringin. mdpi.comresearchgate.netmdpi.commedchemexpress.com Research is also exploring its potential therapeutic applications, including its effects on neuroinflammation, amyloid-β levels, and neurogenesis, particularly in the context of neurological conditions such as Alzheimer's disease. mdpi.comfrontiersin.orgnih.gov Enzymatic methods for modifying this compound to produce novel compounds, such as neoeriocitrin (B1678166) dihydrochalcone, are also being developed and studied. mdpi.comresearchgate.net Furthermore, research is examining the interactions of this compound with biological membranes and blood cells to understand its potential health effects, including anti-atherosclerotic activity. mdpi.com The synthesis of this compound through various chemical and electrochemical methods is also an ongoing area of research. google.comuni-regensburg.de These diverse research trajectories highlight the growing academic interest in this compound as a compound with multifaceted properties beyond its well-known sweetness.
Here is a summary of some research findings on this compound:
| Research Area | Key Findings | Source |
| Sweetness | Approximately 300-1800 times sweeter than sucrose. google.com (Also reported as 300-700 times sweeter than sucrose biosynth.com). | biosynth.comoup.comgoogle.com |
| Antioxidant Activity | Possesses strong antioxidant activity, potentially better than naringin. mdpi.comresearchgate.netmdpi.commedchemexpress.com | mdpi.comresearchgate.netmdpi.commedchemexpress.com |
| Neurological Effects | Showed potential in ameliorating cognitive deficits, reducing amyloid-β deposition, inhibiting neuroinflammation, and enhancing neurogenesis in Alzheimer's disease models. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Enzymatic Modification | Can be regioselectively hydroxylated by enzymes like CYP102A1 mutants to produce derivatives like neoeriocitrin DC. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Interaction with Cells | Protected erythrocytes from oxidation and inhibited collagen-induced platelet aggregation. mdpi.com | mdpi.com |
| Synthesis | Can be produced via base treatment and catalytic hydrogenation of naringin, and electrocatalytic methods are being explored. mdpi.comgoogle.comresearchgate.net | mdpi.comgoogle.com |
Properties
IUPAC Name |
1-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O14/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12/h2-3,5-6,8-9,11,18,20-29,31-37H,4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBZAESOUBENAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Biotransformation Pathways of Naringin Dihydrochalcone
Chemical Synthesis Methodologies for Naringin (B1676962) Dihydrochalcone (B1670589)
Chemical synthesis of naringin dihydrochalcone typically involves the modification of naringin through processes that alter its structural characteristics.
Catalytic Hydrogenation Approaches from Naringin
Catalytic hydrogenation is a key method for synthesizing naringin dihydrochalcone from naringin. This process commonly involves treating naringin with a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, followed by hydrogenation in the presence of a catalyst under hydrogen pressure. mdpi.comwikipedia.orgchemicalbook.comwikipedia.org Catalysts like palladium on carbon (Pd/C) or Raney nickel are frequently employed for this transformation. mdpi.comgoogle.com Studies have investigated the effect of different solvents on the hydrogenation process, identifying water as an optimal solvent in some cases. mdpi.com The hydrogenation step selectively reduces the carbon-carbon double bond of the chalcone (B49325) intermediate, yielding the dihydrochalcone product. mdpi.com One reported method achieved a molar yield of 98% using palladium on activated charcoal with hydrogen and potassium hydroxide in ethanol (B145695) at 55°C under pressure. chemicalbook.com Another study using a recyclable Pd/C catalyst in water demonstrated an efficient liquid-phase hydrogenation. mdpi.com
Base-Catalyzed Conversion Mechanisms
The chemical conversion of naringin to naringin dihydrochalcone is initiated by a base-catalyzed reaction. A strong base, such as potassium hydroxide or sodium hydroxide, is used to induce the ring-opening of the tetrahydropyran-4-one fragment present in naringin. mdpi.comwikipedia.orgchemicalbook.comwikipedia.org This ring-opening leads to the formation of a chalcone intermediate characterized by an (E)-alkene bond. mdpi.com Following the formation of the chalcone, catalytic hydrogenation is performed to saturate the alkene bond, resulting in the dihydrochalcone structure of naringin DC. mdpi.comwikipedia.org Some methods describe a one-step synthesis under specific basic conditions and atmospheric hydrogen pressure. researchgate.net An alternative approach, electrocatalytic hydrogenation, has been explored as a method that does not necessitate strong basic conditions and can potentially be applied directly to juices containing naringin. autm.net
Enzymatic Biotransformation and Production of Naringin Dihydrochalcone and Derivatives
Enzymatic methods offer alternative routes for the synthesis and modification of naringin dihydrochalcone, often providing higher selectivity and operating under milder conditions compared to chemical synthesis. researchgate.net
Microbial Enzyme Systems for Naringin Dihydrochalcone Synthesis (e.g., Bacillus megaterium CYP102A1)
Microbial enzyme systems have been explored for the biotransformation of naringin and its derivatives. Bacillus megaterium CYP102A1 (also known as P450 BM3), a self-sufficient monooxygenase, has been utilized, particularly its engineered mutants, for the enzymatic synthesis and hydroxylation of naringin dihydrochalcone. mdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov This enzyme is attractive due to its catalytic diversity and ability to react with various substrates. mdpi.commdpi.comnih.gov Beyond direct synthesis, microbial enzymes are also used for further modifications. For instance, immobilized α-L-rhamnosidase has been employed in a two-step enzymatic process starting from naringin, involving hydrogenation to naringin dihydrochalcone followed by enzymatic hydrolysis to produce derivatives like trilobatin (B1683250). researchgate.netnih.gov Furthermore, Saccharomyces cerevisiae has been investigated as a microbial cell factory for the de novo production of various dihydrochalcones. nih.govfmach.it
Regioselective Hydroxylation Studies of Naringin Dihydrochalcone (e.g., to Neoeriocitrin (B1678166) Dihydrochalcone)
Regioselective hydroxylation of naringin dihydrochalcone has been achieved using microbial enzymes, specifically mutants of Bacillus megaterium CYP102A1. mdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.net This enzymatic approach allows for the targeted introduction of a hydroxyl group at a specific position on the this compound molecule. Studies have identified neoeriocitrin dihydrochalcone as a major product resulting from the regioselective hydroxylation of naringin dihydrochalcone catalyzed by these enzyme mutants. mdpi.comresearchgate.netresearchgate.net This conversion represents an enzymatic strategy for producing potentially valuable hydroxylated derivatives from this compound. mdpi.comresearchgate.net
Kinetic and Catalytic Activity Analysis of Enzyme Mutants
Detailed research has been conducted to analyze the kinetic parameters and catalytic activity of various Bacillus megaterium CYP102A1 mutants for the hydroxylation of naringin dihydrochalcone. Wild-type CYP102A1 typically shows no apparent activity towards this compound. mdpi.comresearchgate.net However, several mutants have demonstrated high catalytic activity. mdpi.comresearchgate.netresearchgate.net Studies have screened numerous mutants and selected those with high activity for further kinetic analysis, determining parameters such as kcat and total turnover numbers (TTNs). mdpi.comresearchgate.netresearchgate.net For example, some highly active mutants showed kcat values significantly higher than others, with the most active mutant exhibiting a kcat value of 11 min⁻¹. mdpi.comresearchgate.net The productivity of neoeriocitrin DC production using these mutants has also been reported. mdpi.comresearchgate.net
Kinetic Parameters of Selected CYP102A1 Mutants for this compound Hydroxylation
| Mutant | kcat (min⁻¹) | TTN |
| G1 | 10.2 | - |
| M221 | 9.8 | - |
| Most active mutant | 11 | 315 |
| M179 | Medium activity (>5) | - |
| M620 | High activity (>5) | - |
| M850 | High activity (>5) | - |
| M16V2 | Used as template | - |
Biotransformation of Naringin and Naringenin (B18129) by Cultured Cells
Cultured plant cells, such as those from Eucalyptus perriniana, have been shown to biotransform naringin and naringenin into various conjugates. researchgate.netnih.gov E. perriniana cells were able to convert naringin into several compounds, including naringenin 7-O-beta-D-glucopyranoside, naringenin, naringenin 5,7-O-beta-D-diglucopyranoside, naringenin 4',7-O-beta-D-diglucopyranoside, naringenin 7-O-[6-O-(beta-D-glucopyranosyl)]-beta-d-glucopyranoside (beta-gentiobioside), naringenin 7-O-[6-O-(alpha-l-rhamnopyranosyl)]-beta-D-glucopyranoside (beta-rutinoside), and 7-O-beta-D-gentiobiosyl-4'-O-beta-d-glucopyranosylnaringenin. researchgate.netnih.gov When treated with naringenin, E. perriniana cells produced compounds such as naringenin 7-O-beta-D-glucopyranoside, naringenin 5,7-O-beta-D-diglucopyranoside, naringenin 4',7-O-beta-D-diglucopyranoside, naringenin 7-O-[6-O-(beta-D-glucopyranosyl)]-beta-d-glucopyranoside, naringenin 7-O-[6-O-(alpha-l-rhamnopyranosyl)]-beta-D-glucopyranoside, naringenin 4'-O-beta-D-glucopyranoside, naringenin 5-O-beta-D-glucopyranoside, and naringenin 4',5-O-beta-D-diglucopyranoside. nih.gov Some of these products, like 7-O-beta-D-gentiobiosyl-4'-O-beta-D-glucopyranosylnaringenin and naringenin 4',5-O-beta-D-diglucopyranoside, were previously unknown. nih.gov
Biotransformation of naringin has also been observed using whole cells of the fungus Mucor inaequisporus. This process resulted in the identification of several biotransformation products, with naringenin being the major product. omicsonline.org The fungus demonstrated the capability to perform deglycosylation, dehydrogenation, and O-methylation reactions on naringin, yielding eleven different biotransformation products, including naringenin, 4'-methoxynaringenin, 4'-methoxynaringin, rhoifolin, apigenin, methoxyapigenin, acetylated naringin, and two biflavonoids and two triflavonoids. omicsonline.org
Cultured transgenic BY2 cells have also been used to study the biotransformation of naringenin into naringin and naringenin-7-O-glucoside into naringin. researchgate.net
Derivatization of Naringin Dihydrochalcone for Modified Properties
Enzymatic Synthesis of Monoglucoside Derivatives (e.g., Trilobatin)
Here is a table summarizing the enzymatic synthesis of Trilobatin from Naringin:
| Starting Material | Intermediate | Enzyme | Product | Overall Yield | Conditions | Source |
| Naringin | Naringin Dihydrochalcone | Hydrogenation followed by immobilized α-L-rhamnosidase | Trilobatin | 96% | 60 °C, neutral aqueous buffer, 2 h | oup.comnih.govresearchgate.net |
| Naringin | Prunin | Acidic hydrolysis (e.g., dilute H2SO4 with high-pressure steam sterilizer) | Trilobatin | 30% | 121 °C, 30 min (for hydrolysis step) | nih.govtandfonline.com |
Esterification for Enhanced Physicochemical and Biological Attributes
Esterification of flavonoids, including naringin, has been explored to modify their physicochemical properties, such as solubility, while retaining or enhancing their biological activities. Enzymatic methods have been used for the esterification of polyphenols. frontiersin.org For example, naringin has been subjected to esterification with fatty acids like oleic acid. frontiersin.org The conversion of naringin in esterification reactions can be influenced by factors such as the mass ratio of molecular sieve to naringin. frontiersin.org
Precursor Biosynthesis and Metabolic Engineering Approaches Relevant to Naringin Dihydrochalcone
Naringin and Naringenin Biosynthetic Pathways in Plant Systems
Naringenin and its glycosylated derivative, naringin, are flavonoids synthesized in plants through the phenylpropanoid pathway. nih.govijpsonline.comnih.govresearchgate.net This pathway begins with the amino acids L-phenylalanine or L-tyrosine. nih.govijpsonline.comnih.gov In dicotyledonous plants, the pathway typically starts with L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). nih.govijpsonline.comnih.govnih.govtdmujournal.vnrsc.org Monocotyledonous plants can utilize both L-phenylalanine and L-tyrosine, with tyrosine ammonia (B1221849) lyase (TAL) converting L-tyrosine directly to p-coumaric acid. nih.govnih.gov
The general phenylpropanoid pathway leads to the synthesis of p-coumaroyl-CoA. ijpsonline.com Chalcone synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (also known as 2′,4,4′,6′-Tetrahydroxychalcone). nih.govnih.govrsc.orgnih.govfrontiersin.orgwikipedia.orgjmb.or.kr Naringenin chalcone is then isomerized to (2S)-naringenin by chalcone isomerase (CHI). nih.govnih.govrsc.orgfrontiersin.org Naringenin serves as a central intermediate for the biosynthesis of various other flavonoids. rsc.orgfrontiersin.orgjmb.or.krresearchgate.net
The metabolic conversion of naringenin to naringin involves glycosylation steps catalyzed by UDP-glycosyltransferases (UGTs). ijpsonline.com Specifically, Uridine diphosphoglucose-flavanone 7-O-glucosyltransferase (UF7GT) and flavanone (B1672756) 7-O-glucoside 2-O-beta-L-rhamnosyltransferase (F7GRT) are probable enzymes involved in adding the glucose and rhamnose moieties to form naringin. ijpsonline.com
Here is a simplified overview of the Naringenin biosynthetic pathway in plants:
| Step | Substrate(s) | Enzyme(s) | Product |
| 1 | L-Phenylalanine or L-Tyrosine | PAL/TAL | p-Coumaric acid |
| 2 | p-Coumaric acid | 4CL | p-Coumaroyl-CoA |
| 3 | p-Coumaroyl-CoA, Malonyl-CoA (3x) | CHS | Naringenin Chalcone |
| 4 | Naringenin Chalcone | CHI | (2S)-Naringenin |
| 5 | (2S)-Naringenin | UF7GT, F7GRT (probable) | Naringin |
Heterologous Production of Naringenin and its Precursors in Engineered Microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae)
Due to the low yields from plant extraction and chemical synthesis, heterologous production of flavonoids like naringenin in engineered microorganisms has gained attention. nih.govasm.org Escherichia coli and Saccharomyces cerevisiae are commonly used hosts for this purpose. nih.govasm.org
In engineered microorganisms, the genes encoding the plant phenylpropanoid pathway enzymes are introduced and expressed to enable the biosynthesis of naringenin from simpler carbon sources like glucose. nih.govasm.org The pathway involves enzymes such as PAL/TAL, 4CL, CHS, and CHI. nih.govjmb.or.krasm.org
Metabolic engineering strategies in Saccharomyces cerevisiae have focused on optimizing naringenin production. This includes optimizing the synthetic pathways of shikimic acid and aromatic amino acids to increase precursor availability, redirecting carbon flux towards the naringenin biosynthetic pathway, and reducing byproduct accumulation. acs.org Overexpression of endogenous malonyl-CoA synthesis pathway genes and introduction of the acetaldehyde (B116499) dehydrogenase (acylating) pathway can also promote naringenin production. acs.org Efforts have also been made to improve the transport of flavonoid glycosides out of the cell by overexpressing membrane proteins. uni-hamburg.de
Studies in S. cerevisiae have demonstrated the successful production of naringenin from glucose by expressing heterologous genes encoding enzymes like PAL/TAL from Rhodobacter capsulatus, 4CL from Solanum lycopersicum, CHS from Hypericum androsaemum, and CHI from Glycine max. asm.org Different strategies, including screening heterologous genes, increasing gene copy number, eliminating competing pathways, and increasing precursor availability, have been employed to optimize naringenin production in S. cerevisiae. chalmers.se Bottlenecks in the pathway, such as the accumulation of toxic intermediates or the intracellular distribution of intermediates, have also been investigated. chalmers.se High titers of naringenin production have been achieved in engineered S. cerevisiae through synergetic engineering of multiple pathways. acs.org
Escherichia coli has also been engineered for the production of naringenin and its derivatives. nih.govjmb.or.kr Biotransformation of naringenin to other compounds like genistein (B1671435) has been demonstrated in engineered E. coli expressing relevant enzymes. jmb.or.kr
Here is a table summarizing examples of heterologous production of Naringenin in engineered microorganisms:
| Microorganism | Carbon Source | Heterologous Genes/Enzymes | Key Engineering Strategies | Naringenin Titer | Source |
| Saccharomyces cerevisiae | Glucose | PAL/TAL (R. capsulatus), 4CL (S. lycopersicum), CHS (H. androsaemum), CHI (G. max) | Systems biology, enzyme selection, bicistronic vectors | 6.10 ± 0.52 mg/L (batch fermentation) | asm.org |
| Saccharomyces cerevisiae | Glucose | PAL, C4H, CPR, 4CL, CHS, CHI (A. thaliana) | Optimization of precursor supply, reduction of byproducts, overexpression of TAL (R. capsulatus) | Not specified (focus on strategy) | nih.gov |
| Saccharomyces cerevisiae | Glucose | Not specified (phenylpropanoid pathway enzymes) | Optimization of shikimic acid and aromatic amino acid pathways, carbon flux redirection, reduction of byproducts, overexpression of malonyl-CoA synthesis genes, introduction of acetaldehyde dehydrogenase pathway, regulation of carbon trafficking | 3420.6 mg/L (5 L bioreactor fermentation) | acs.org |
| Escherichia coli | Naringenin (as substrate) | Isoflavone synthase-cytochrome P450 reductase fusion protein | Optimization of medium and cell density | 60 µM (converted to genistein) | jmb.or.kr |
Flux Optimization Strategies in Microbial Cell Factories
Microbial cell factories, particularly engineered strains of Escherichia coli and Saccharomyces cerevisiae, have garnered significant attention for the sustainable production of flavonoids, including naringenin. nih.govnih.govnih.govacs.org Efficient production of naringenin in these hosts is often limited by metabolic bottlenecks, precursor availability, and the balance of metabolic fluxes. Consequently, extensive research has focused on flux optimization strategies to enhance naringenin yield and productivity.
A primary target for flux optimization is increasing the availability of key precursors, namely malonyl-CoA and p-coumaroyl-CoA. nih.govnih.govnih.govacs.orgacs.orgfishersci.caresearchgate.netfrontiersin.org Malonyl-CoA is a crucial building block for flavonoid synthesis, and its intracellular concentration can be a limiting factor due to its involvement in competing pathways like fatty acid biosynthesis. Strategies to enhance malonyl-CoA supply include the overexpression of acetyl-CoA carboxylase (ACC), the enzyme responsible for converting acetyl-CoA to malonyl-CoA, and the downregulation or knockout of competing pathways that consume malonyl-CoA. nih.govacs.orgacs.orgfrontiersin.org For instance, studies have shown that overexpressing ACC with high activity can significantly improve naringenin titers. acs.org Redirecting carbon flux towards the shikimate pathway and aromatic amino acid synthesis is also vital for increasing the supply of p-coumaroyl-CoA. frontiersin.orgresearchgate.net This can involve alleviating feedback inhibition in these pathways and introducing heterologous pathways. frontiersin.orgresearchgate.net
Balancing the expression levels of the heterologous genes encoding the naringenin biosynthetic pathway enzymes—4-coumarate CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI)—is another critical aspect of flux optimization. nih.govacs.orgfishersci.ca Imbalances in enzyme activity can lead to the accumulation of toxic intermediates and reduced product yield. acs.orgacs.orgfishersci.ca Techniques such as promoter engineering, ribosome binding site (RBS) engineering, and the use of combinatorial expression libraries have been employed to fine-tune gene expression levels and optimize metabolic flux through the pathway. acs.orgacs.orgfishersci.caresearchgate.net An iterative high-throughput balancing (IHTB) strategy has been developed to systematically fine-tune the naringenin biosynthetic pathway by constructing and screening numerous gene-promoter combinations. nih.govfishersci.ca
Computational tools, such as Flux Balance Analysis (FBA), play a significant role in identifying metabolic bottlenecks and predicting optimal flux distributions for enhanced naringenin production. researchgate.netnih.govuni.luctdbase.org These models can guide metabolic engineering efforts by highlighting genes or reactions that, when manipulated, are likely to improve product yield. researchgate.netctdbase.org
Process optimization, including the adjustment of fermentation conditions such as temperature, induction strategy, and oxygen availability, also contributes to maximizing naringenin production in microbial cell factories. acs.orgresearchgate.netnih.gov For example, studies have investigated the impact of dissolved oxygen levels on naringenin production in E. coli. nih.gov
Furthermore, strategies like enzyme engineering to improve catalytic efficiency and substrate binding, as well as optimizing the chromosomal integration sites of biosynthetic pathways for increased stability, are being explored to enhance flavonoid production in microbial hosts. nih.govresearchgate.net Addressing the potential toxicity of intermediates to the host cell is also necessary for achieving high product yields. acs.orgacs.orgfishersci.ca
Research findings demonstrate the effectiveness of these flux optimization strategies in improving naringenin titers in various microbial hosts. The following table summarizes some reported naringenin production titers achieved through metabolic engineering and optimization efforts:
| Host Strain | Substrate | Optimization Strategy | Naringenin Titer (mg/L) | Reference |
| E. coli | p-coumaric acid | Optimized fermentation strategy | 391.0 | acs.org |
| E. coli | Glucose | Fine-tuning central metabolic pathways (CRISPRi) | 7.4-fold increase | acs.org |
| E. coli | Glucose | Overexpression of ACC and CRISPRi | 542.9 | acs.org |
| E. coli | Acetate | Transcriptional and translational regulation of pckA expression | 122.12 | researchgate.net |
| S. cerevisiae | Glucose | Deregulation of aromatic amino acid synthesis, byproduct reduction, gene copy number | >400 (in bioreactor) | nih.gov |
| S. cerevisiae | Glucose | Systems engineering (shikimic acid/aromatic amino acid pathway optimization, etc.) | 3420.6 (in bioreactor) | acs.org |
| Yarrowia lipolytica | Glucose | Enzyme engineering, metabolic engineering (gene copy number, precursor supply) | 8650 (fed-batch) | acs.org |
| E. coli | p-coumaric acid | Whole-cell catalysis with optimized OD600 | 230.9 | acs.org |
| E. coli | p-coumaric acid | Two-phase whole-cell catalysis with substrate supplementation | 1001.9 | acs.org |
| S. albidoflavus | Various media | Culture media screening, precursor feeding, malonyl-CoA consumption reduction | 15.55 (with L-tyrosine) | nih.gov |
| E. coli | Tyrosine | CRISPRi-based downregulation of competing pathways | 1073 | frontiersin.org |
| S. cerevisiae | Glucose | Metabolic engineering strategies | 1129 | frontiersin.org |
These advancements in optimizing naringenin production in microbial cell factories represent significant progress towards potentially more efficient and sustainable routes for obtaining the precursor needed for this compound synthesis.
Advanced Analytical Techniques for Naringin Dihydrochalcone Research
Chromatographic Separations and Quantification
Chromatographic methods are essential for separating Naringin (B1676962) DC from complex mixtures and for its subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a widely used technique for the separation and quantification of Naringin DC. Method development involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. researchgate.netwalshmedicalmedia.com Validation of the developed HPLC method is crucial to ensure its reliability, accuracy, precision, sensitivity, and robustness. researchgate.netwalshmedicalmedia.comnih.gov
Validated HPLC methods for related compounds like naringin and naringenin (B18129) provide insights into the typical parameters used for flavonoid analysis. For instance, a reversed-phase HPLC method for naringin quantification utilized a C18 column with a mobile phase consisting of phosphate (B84403) buffer and acetonitrile, detected at 282 nm. This method demonstrated good linearity, precision (intra- and inter-day CV less than 1.0%), and accuracy (recovery around 99.33%). researchgate.net Another validated HPLC method for naringenin and hesperetin (B1673127) in urine employed a C8 reversed-phase column with a mobile phase of methanol (B129727)/water/acetic acid, detected at 288 nm. This method showed good linearity (r > 0.999) and reproducibility. najah.edunih.gov
Research has also utilized preparative HPLC for purifying this compound and its products, followed by LC-MS analysis to confirm purity and compare with authentic compounds. mdpi.com
Solid Phase Extraction (SPE) for Sample Preparation
Solid Phase Extraction (SPE) is a valuable sample preparation technique used to isolate and purify this compound from complex matrices before chromatographic analysis. researchgate.netnajah.educhrom-china.com SPE helps to remove interfering substances, thereby improving the sensitivity and accuracy of the subsequent analysis.
For example, SPE using an HLB solid-phase extraction column has been employed for the determination of this compound in feeds. Samples were extracted with methanol and then purified using the SPE column before HPLC analysis. researchgate.netchrom-china.com In the analysis of related flavanone (B1672756) aglycones like naringenin and hesperetin in biological fluids such as plasma and urine, SPE using C18 cartridges has been successfully applied to overcome interference from endogenous components. najah.edunih.govnajah.edu Different washing solutions, such as 10% methanol in 0.01M HCl, have been used to optimize the recovery of analytes during SPE. najah.edu
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC, including faster separation times, higher resolution, and increased sensitivity, often due to smaller particle size stationary phases and higher operating pressures. UPLC is increasingly applied in the analysis of various compounds, including dihydrochalcones.
UPLC coupled with mass spectrometry (UPLC-MS/MS) has been used to analyze reaction products involving dihydrochalcones, including this compound, in antioxidant studies. mdpi.comnih.gov This hyphenated technique allows for the separation of complex mixtures and the detailed structural characterization of the separated components based on their mass fragmentation patterns. For instance, UPLC-ESI-Q-TOF-MS/MS was used to analyze the reaction products of this compound with the DPPH radical, identifying a Naringin dihydrochalcone-DPPH adduct. mdpi.comnih.govresearchgate.net
Spectroscopic Elucidation and Characterization
Spectroscopic techniques are indispensable for determining the chemical structure and characteristics of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information for comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification
NMR spectroscopy is a powerful technique for determining the detailed structure of organic compounds like this compound by providing information about the arrangement of atoms and their connectivity. Both 1D (¹H and ¹³C NMR) and 2D NMR experiments (such as HSQC and HMBC) are used for unambiguous signal assignment and structural confirmation. researchgate.netdiva-portal.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a crucial technique for determining the molecular weight of this compound and obtaining information about its fragmentation pattern, which aids in structural confirmation and identification of related compounds or metabolites. mdpi.comnih.govguidetopharmacology.org
LC-MS analysis is frequently used to confirm the purity of isolated this compound and to identify reaction products. mdpi.com By analyzing the mass-to-charge ratio (m/z) of the intact molecule and its fragments, researchers can deduce the elemental composition and structural features. mdpi.comresearchgate.net For example, LC-MS analysis of this compound has shown a molecular ion peak at m/z 583 [M+H]⁺ or 581 [M-H]⁻, corresponding to its molecular weight of 582.55 g/mol . wikipedia.orgmdpi.com LC-MS/MS provides further structural details by fragmenting the parent ion and analyzing the resulting product ions. mdpi.comnih.govresearchgate.net This is particularly useful for differentiating between structural isomers or identifying unknown compounds based on their fragmentation pathways. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment
UV-Vis spectroscopy is a widely used technique for the quantitative determination and purity assessment of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound, being a phenolic compound with conjugated double bonds, exhibits characteristic UV-Vis absorption maxima.
Studies on related flavonoids like naringin have shown distinct UV-Vis absorption profiles. For instance, free naringin exhibits absorption maxima in methanol solution at 282 nm, corresponding to the A ring, and a weaker band at 326 nm, corresponding to the B ring. nih.gov The UV-Vis spectrum of naringin dihydrochalcone (B1670589) typically shows absorption bands related to its dihydrochalcone structure. One source indicates UV/Vis λmax values for Naringin dihydrochalcone at 226 and 284 nm. caymanchem.com Another study evaluating the equilibrium between flavanone and chalcone (B49325) forms of naringin used UV-Vis absorption spectroscopy to assess the position of this equilibrium. psu.edu
UV-Vis spectroscopy can be employed for the quantitative analysis of this compound by measuring the absorbance of a solution at its maximum wavelength (λmax) and using a calibration curve prepared with known concentrations of a this compound standard. The Beer-Lambert Law dictates that absorbance is directly proportional to concentration and path length, allowing for accurate quantification. Purity can be assessed by examining the shape and position of the absorption peaks; deviations or the presence of additional peaks may indicate impurities.
Research on naringenin, the aglycone of naringin, also highlights the utility of UV-Vis spectroscopy for quantification. A validated method for naringenin estimation used UV spectrophotometry with an absorption peak at 287 nm, showing linearity within a specific concentration range. researchgate.net While this is for naringenin, the principle applies to this compound, requiring determination of its specific λmax and optimal conditions. Another study on naringenin-loaded solid lipid nanoparticles used UV-Vis spectroscopy to quantify naringenin in the filtrate after separation from the lipid carrier. researchgate.net
Near-Infrared (NIR) Spectroscopy for Rapid Assessment
Near-Infrared (NIR) spectroscopy is a non-destructive analytical technique that offers a rapid and efficient approach for the assessment of various compounds, including those in agricultural products and foods. mdpi.comresearchgate.netagriculturejournals.czju.edu.jo NIR spectroscopy measures the absorption or reflectance of light in the near-infrared region (typically 780-2500 nm). unirioja.escirad.fr Overtones and combination bands of fundamental molecular vibrations, particularly those involving C-H, N-H, and O-H bonds, are observed in this region.
While specific studies focusing solely on the rapid assessment of this compound using NIR spectroscopy are less prevalent in the provided search results, the technique's application to other quality indicators and similar compounds suggests its potential. For example, NIR spectroscopy combined with chemometrics has been successfully used for the rapid and accurate evaluation of quality indicators, such as total saponins, mannitol, and naringenin, in Dendrobium officinale. mdpi.comresearchgate.net This indicates the feasibility of using NIR for the rapid assessment of phenolic compounds like this compound.
The advantages of NIR spectroscopy, such as fast analysis speed, ease of operation, and the absence of additional reagents, make it suitable for rapid, high-throughput analysis and potentially for online monitoring in industrial processes involving this compound. researchgate.net Developing a rapid assessment method for this compound using NIR would typically involve building a calibration model based on a set of samples with known this compound concentrations, determined by a reference method, and correlating these values with their NIR spectra using chemometric techniques like Partial Least Squares (PLS) regression. mdpi.comju.edu.jo
Densitometric Methods (e.g., High-Performance Thin-Layer Chromatography - HPTLC)
Densitometric methods, often coupled with planar chromatography techniques like High-Performance Thin-Layer Chromatography (HPTLC), provide a valuable approach for the separation, identification, and quantification of compounds in complex mixtures. HPTLC is an advanced form of Thin-Layer Chromatography (TLC) that offers improved resolution, sensitivity, and reproducibility. researchgate.net
In HPTLC, samples are applied as spots or bands onto a stationary phase (e.g., silica (B1680970) gel coated on a plate). Components of the sample are separated based on their differential migration rates as a mobile phase moves through the stationary phase. After separation, the plate is scanned with a densitometer, which measures the absorbance or fluorescence of the separated spots directly on the plate. This allows for quantitative analysis by comparing the peak areas or heights to those of known standards.
Research on naringin, the precursor to this compound, demonstrates the application of densitometric HPTLC for its quantification. A validated HPTLC-densitometric method was developed for the quantification of naringin in plant extracts. researchgate.netlongdom.orgresearchgate.netajgreenchem.com This method involved separation on silica gel plates using a specific mobile phase and densitometric analysis at a defined wavelength (e.g., 303 nm or 366 nm depending on the detection mode). longdom.orgajgreenchem.com The method showed good linearity, precision, and accuracy for naringin quantification. longdom.orgresearchgate.netajgreenchem.com
Similarly, HPTLC can be applied to this compound for its separation from reaction mixtures or natural extracts and subsequent densitometric quantification. The method would require optimization of the stationary phase, mobile phase composition, and detection wavelength to achieve adequate separation and sensitivity for this compound. TLC has also been used historically for the separation and identification of dihydrochalcones, including those derived from flavanone glycosides like naringin, often in conjunction with visualization reagents or UV light. researchgate.netscirp.org
A validated densitometric method for naringin in Ceiba pentandra leaf extract used HPTLC on silica gel plates with densitometric analysis at 303 nm, showing a linear correlation within a specific concentration range and good sensitivity with defined limits of detection and quantification. ajgreenchem.com While this study focuses on naringin, it illustrates the principles and performance characteristics achievable with densitometric HPTLC for related flavonoid compounds.
Advanced Methodologies for Trace Analysis and Impurity Profiling
Analyzing this compound at trace levels and comprehensively profiling its impurities are critical for ensuring its quality, safety, and understanding its formation and degradation pathways. Advanced analytical methodologies, often involving hyphenated techniques, are essential for these purposes due to their high sensitivity, selectivity, and ability to provide structural information.
Techniques such as Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS) are powerful tools for trace analysis and impurity profiling. LC-MS is particularly well-suited for the analysis of polar and thermolabile compounds like this compound and its potential impurities. mdpi.com By separating components chromatographically before they enter the mass spectrometer, LC-MS allows for the detection and identification of individual compounds based on their mass-to-charge ratio and fragmentation patterns.
LC-MS analysis has been used in research involving this compound, for instance, to identify the major product of an enzymatic hydroxylation reaction as neoeriocitrin (B1678166) DC and to confirm the purity of this compound used in the study. mdpi.com Ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UPLC-ESI-Q-TOF-MS/MS) has been employed to analyze reaction products involving dihydrochalcones, providing detailed information on adduct formation. mdpi.com Mass spectrometry (ESI-MS/MS) has also been used to characterize metal complexes containing naringin, providing insights into their structure. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structural elucidation and can be used in impurity profiling, often in conjunction with separation techniques. conicet.gov.ar NMR provides detailed information about the molecular structure of identified impurities. conicet.gov.ar Fourier transform infrared (FT-IR) spectroscopy can also be used for structural identification and to confirm the presence of functional groups in this compound and related compounds. nih.govbiorxiv.org
The combination of chromatographic separation (LC or GC) with sensitive detection methods like MS or advanced spectroscopic techniques allows for the detection and identification of impurities even at very low concentrations, providing a comprehensive impurity profile for this compound.
Molecular Interactions and Biological Activities of Naringin Dihydrochalcone Pre Clinical and Mechanistic Studies
Modulation of Sweetness Perception
The sweet taste of Naringin (B1676962) DC is initiated by its interaction with specific taste receptors on the tongue. This interaction is complex, involving precise molecular recognition and leading to the downstream signaling that the brain perceives as sweetness.
The perception of sweet taste in mammals is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3). nih.gov This T1R2/T1R3 receptor possesses multiple binding sites, which allows it to recognize a wide variety of sweet-tasting molecules, from natural sugars to artificial sweeteners. nih.govnih.gov
While the precise binding site for Naringin DC on the sweet taste receptor has not been definitively reported, extensive research on the structurally similar and more potent sweetener, Neohesperidin (B1678168) Dihydrochalcone (B1670589) (NHDC), provides significant insight. oup.com Studies involving mutational analysis, functional assays, and molecular modeling have identified that NHDC binds to a pocket located within the heptahelical transmembrane domain (TMD) of the T1R3 subunit. oup.comresearchgate.netnih.gov This binding site is distinct from that of other sweeteners like aspartame, which binds to the N-terminal "Venus flytrap" domain of the T1R2 subunit. nih.govnih.gov The activation of the sweet receptor by NHDC is crucial through its interaction with the TMD of human T1R3. researchgate.netnih.gov Given the structural analogy between this compound and NHDC, it is highly probable that this compound also interacts with this binding pocket in the transmembrane domain of the T1R3 subunit to elicit its sweet taste.
The conversion of the bitter naringin into the intensely sweet this compound involves the opening of the heterocyclic ring of the flavanone (B1672756) and subsequent hydrogenation, which fundamentally changes the molecule's three-dimensional shape and interaction with taste receptors. oup.com Structure-activity relationship (SAR) studies on dihydrochalcones have revealed key structural features necessary for their sweetness potency.
Crystallographic and molecular mechanics studies have shown that sweet dihydrochalcones like this compound typically adopt a "J"-shaped conformation. This spatial arrangement is considered an active conformation for binding to the sweet taste receptor. A study analyzing 25 different chalcones found that specific substitutions on the A and B rings of the molecule are critical for enhancing sweetness. The key findings from a three-dimensional quantitative structure-activity relationship (3D-QSAR) model indicated that:
On Ring A: Introducing a negatively charged group at the C2 position, a positively charged group at the C4 position, and a small-volume, positively charged group at the C6 position can effectively increase sweetness.
On Ring B: A negatively charged group at the C3′ position and large-volume groups at the C4′ and C5′ positions are beneficial for improving sweetness.
The sweetness of this compound is reported to be approximately 300 times that of sucrose (B13894) on a weight basis. nih.gov However, it is less potent than its analog NHDC, which is about 1000 times sweeter than sucrose. oup.com The primary structural difference between them is a methoxy group on the B-ring of NHDC, which is absent in this compound. This highlights the critical role that specific substituent groups play in modulating the intensity of the sweet taste.
Many high-intensity sweeteners, including some dihydrochalcones, can exhibit a bitter or metallic off-taste, particularly at high concentrations. The mechanism by which sweeteners can also suppress bitterness is an area of active research and appears to be multifactorial. While specific studies on this compound as a bitterness blocker are limited, research on other sweeteners and related compounds suggests several potential mechanisms.
Another proposed mechanism is that the suppression occurs at a post-receptor or neural level. Psychophysical experiments have suggested that the mutual suppression of sweet and bitter tastes can be due to neural inhibition in the taste processing pathways of the brain, rather than solely competition at the receptor level. researchgate.net The presence of a strong sweet signal could centrally inhibit the processing of a weaker bitter signal. The development of small-molecule antagonists for TAS2Rs has demonstrated that blocking these receptors can effectively reduce the bitterness of sweeteners like acesulfame K and saccharin in human sensory trials. nih.gov
Antioxidative Mechanisms and Cellular Redox Regulation
Beyond its role as a sweetener, this compound exhibits significant antioxidant properties. These activities are attributed to its flavonoid structure, which enables it to participate in redox reactions, neutralize free radicals, and protect cells from oxidative damage.
This compound has demonstrated the ability to directly scavenge various types of free radicals. Its efficacy is often quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals in an assay. The antioxidant action of dihydrochalcones like this compound is believed to occur through mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The presence of phenolic hydroxyl (-OH) groups in its structure is crucial for this activity, as they can donate a hydrogen atom to a free radical, thereby neutralizing it and halting the oxidative chain reaction. mdpi.comresearchgate.net
In cell-free assays, this compound has shown potent scavenging activity against several radicals.
Table 1: Free Radical Scavenging Activity of Naringin Dihydrochalcone
| Radical Species | IC50 Value (µM) |
|---|---|
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 24 |
| Oxygen Radicals | 322.8 |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 318.9 |
This table presents the half-maximal inhibitory concentration (IC50) of Naringin Dihydrochalcone against different free radicals.
Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage that can compromise membrane integrity and cell function. The antioxidant properties of this compound extend to the protection of lipids from this oxidative degradation.
Studies on naringin, the precursor to this compound, have shown that it can significantly reduce the levels of lipid peroxidation products like thiobarbituric acid reactive substances (TBARS) and lipid hydroperoxides in plasma. biomedscidirect.com The antioxidant effect of this compound is partly attributed to its 2,6-dihydroxyacetophenone structural moiety, which is effective at eliminating peroxide and hydroxyl radicals. nih.gov
In a study investigating the protective effects of this compound on human red blood cells, it was shown to inhibit hemolysis induced by AAPH (2,2′-Azobis(2-methylpropionamidine) dihydrochloride), a compound that generates peroxyl radicals and initiates lipid peroxidation. mdpi.com Although weaker than its aglycone precursor naringenin (B18129), this compound provided significant protection against oxidant-induced damage. mdpi.com
Table 2: Protective Effect of Naringin Dihydrochalcone (Nd) Against Oxidant-Induced Hemolysis
| Oxidant Inducer | Compound (100 µM) | Hemolysis Reduction (%) |
|---|---|---|
| AAPH | Naringin Dihydrochalcone | ~26% |
| H₂O₂ | Naringin Dihydrochalcone | ~31% |
This table summarizes the percentage reduction in red blood cell hemolysis achieved by Naringin Dihydrochalcone in the presence of different oxidative stressors.
This protective effect against lipid peroxidation suggests that this compound can help maintain cellular redox homeostasis by protecting vital cellular structures from oxidative attack. mdpi.com
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Catalase, Glutathione Peroxidase)
Naringin Dihydrochalcone has been shown to significantly influence the glutathione system, a critical component of the endogenous antioxidant defense mechanism. In a study comparing this compound with its parent compounds, naringin and naringenin, all three flavonoids increased the concentration of reduced glutathione (GSH) in human erythrocytes. Notably, this compound had the most pronounced effect mdpi.com. Under conditions of chemically-induced oxidative stress, this compound demonstrated a protective effect by preventing the oxidation of GSH mdpi.com. This suggests that a key antioxidant mechanism of this compound involves preserving the cellular pool of reduced glutathione, which is essential for the activity of glutathione peroxidase in detoxifying harmful peroxides mdpi.com. While its precursor, naringin, has been documented to increase the activities of Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px), direct studies detailing the specific modulatory effects of this compound on SOD and catalase are less prevalent in the current literature medchemexpress.comnih.govoup.comrsc.org.
Table 1: Effect of Naringin Dihydrochalcone on Glutathione Levels
| Cell Type | Condition | Effect of this compound | Finding | Source |
|---|---|---|---|---|
| Human Erythrocytes | Basal | Increased GSH Concentration | Showed the most pronounced effect compared to Naringin and Naringenin. | mdpi.com |
| Human Erythrocytes | AAPH-induced Oxidative Stress | Prevented GSH Oxidation | Maintained levels of reduced glutathione under oxidative challenge. | mdpi.com |
Activation of Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary regulator of cellular defense against oxidative stress mdpi.comnih.govmdpi.com. Evidence suggests that citrus-derived flavonoids, including dihydrochalcones, are potential activators of this protective pathway. Specifically, dihydrochalcones are being investigated as potential inhibitors of the Keap1-Nrf2 interaction, which would allow Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes nih.gov. A closely related compound, neohesperidin dihydrochalcone, has been shown to reduce Nrf2 ubiquitination, thereby promoting its activation and the subsequent expression of downstream enzymes like heme oxygenase-1 (HO-1) mdpi.com. This mechanism is considered a potential strategy for preventing oxidative stress-related chronic diseases, and Naringin Dihydrochalcone is highlighted as a compound of interest in this context nih.gov.
Attenuation of Reactive Oxygen Species (ROS) Production
Naringin Dihydrochalcone demonstrates direct antioxidant activity by protecting cells against damage from reactive oxygen species (ROS). In studies using human red blood cells, this compound provided protection against hemolysis induced by the free-radical generators AAPH and hydrogen peroxide (H₂O₂) mdpi.com. This cytoprotective effect underscores its ability to neutralize ROS and mitigate oxidative damage to cellular membranes mdpi.com. Its capacity to prevent the depletion of reduced glutathione further contributes to its ROS-attenuating effects, as GSH is a direct scavenger of free radicals and a necessary cofactor for antioxidant enzymes mdpi.com.
Table 2: Protective Effects of Naringin Dihydrochalcone Against Oxidants
| Cell Model | Oxidant | Measured Outcome | Result | Source |
|---|---|---|---|---|
| Human Erythrocytes | AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) | Hemolysis | Reduced AAPH-induced hemolysis by approximately 26%. | mdpi.com |
| Human Erythrocytes | H₂O₂ (Hydrogen Peroxide) | Hemolysis | Reduced H₂O₂-induced hemolysis by approximately 31%. | mdpi.com |
Anti-inflammatory Pathways and Immunomodulation
Naringin Dihydrochalcone is recognized for its anti-inflammatory properties, particularly in the context of neuroinflammation. Studies in animal models of Alzheimer's disease have shown that this compound can reduce the activation of microglia and astrocytes, which are key cellular mediators of the inflammatory response in the central nervous system nih.gov. This inhibition of neuroinflammation points to its potential to modulate inflammatory pathways nih.govnih.gov.
Suppression of NF-κB Signaling Cascade
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation globalsciencebooks.info. While direct studies on this compound are emerging, its precursor, naringin, is well-documented to suppress the NF-κB pathway medchemexpress.comresearchgate.netnih.gov. Given that this compound possesses potent anti-inflammatory effects, it is hypothesized that its mechanism may also involve the modulation of this key inflammatory cascade. The inhibition of NF-κB activation by related flavonoids typically prevents the transcription of numerous pro-inflammatory genes researchgate.net.
Downregulation of Pro-inflammatory Cytokine Expression (e.g., IL-6, TNF-α, IL-1β)
Consistent with its anti-inflammatory profile, the precursor compound naringin has been shown to downregulate the expression of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β) in various preclinical models nih.govnih.govresearchgate.net. For instance, naringin has been observed to suppress the secretion of TNF-α and IL-6 in fibroblasts stimulated by inflammatory triggers nih.gov. It also attenuates the effects of IL-1β in human nucleus pulposus cells nih.govnih.gov. While these specific effects have been characterized for naringin, the demonstrated ability of this compound to inhibit neuroinflammation suggests it may share the ability to modulate the expression of these critical signaling molecules nih.gov.
Inhibition of Inflammatory Mediators (e.g., Inducible Nitric Oxide Synthase, Cyclooxygenase-2)
Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes that produce key mediators in the inflammatory process researchgate.netsemanticscholar.orgsemanticscholar.org. Research on naringin and the aglycone naringenin has demonstrated inhibitory effects on the expression and activity of both iNOS and COX-2 in response to inflammatory stimuli researchgate.netnih.govnih.govresearchgate.netnih.gov. For example, naringenin has been shown to inhibit nitrite production as well as iNOS and COX-2 expression in a dose-dependent manner in macrophages nih.gov. Given the structural and functional relationship, it is plausible that the anti-inflammatory activity of this compound is also mediated, at least in part, through the inhibition of these enzymes, although direct preclinical evidence is still being established.
Modulation of MAPK/ERK and JAK-STAT Signaling Pathways
Scientific literature from the conducted searches does not provide specific pre-clinical or mechanistic studies detailing the direct modulation of the MAPK/ERK or JAK-STAT signaling pathways by Naringin Dihydrochalcone. While its parent compound, naringin, has been studied for its effects on these pathways, such data cannot be attributed to Naringin Dihydrochalcone without direct evidence. However, one study noted that Naringin Dihydrochalcone can inhibit neuroinflammation by reducing activated microglia and astrocytes around amyloid plaques in the brains of mice, though the specific signaling pathways involved were not detailed nih.gov.
Effects on Inflammatory Cell Infiltration and Edema
There is limited direct evidence from the search results on the effects of Naringin Dihydrochalcone on inflammatory cell infiltration and edema. One study indicated that Naringin Dihydrochalcone could reduce the presence of activated microglia and astrocytes, which are central to neuroinflammation, in the brains of AD mice nih.gov. This suggests a potential role in modulating inflammatory cell activity in a neurological context.
Receptor Binding and Enzyme Interaction Studies
The biological activity of a compound is largely determined by its interactions with cellular receptors and its ability to modulate enzyme activity. The following subsections outline the current understanding of this compound in these areas.
Pre-clinical investigations into the direct binding and interaction of Naringin Dihydrochalcone with specific cellular receptors are an emerging area of research. While studies have explored the interaction of its precursor, naringin, with the P2Y14 receptor and the Angiotensin-Converting Enzyme (ACE), specific data on this compound's direct interaction with the P2Y14 receptor and the Angiotensin-Converting Enzyme 2 (ACE2) are not yet available in the reviewed scientific literature. nih.govnih.govnih.govscienceopen.comijnrd.orgfrontiersin.org
The influence of Naringin Dihydrochalcone on key metabolic enzymes has been a subject of interest. As a glycoside of phloretin (B1677691), it is suggested that this compound may inhibit the sodium-glucose cotransporters SGLT1 and SGLT2, which are involved in glucose transport. ijnrd.orgnih.govnih.govnih.govfigshare.com However, direct experimental studies confirming the extent and nature of this inhibition by this compound are limited.
Regarding other metabolic enzymes, research on the direct inhibitory or activatory effects of Naringin Dihydrochalcone on 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase and acetylcholinesterase is not extensively documented in the current body of scientific literature. rjeid.comnih.govdovepress.comnih.govnih.govgoogle.comabstractarchives.comepo.org
Naringin Dihydrochalcone has been identified as an inhibitor of cytochrome P450 (CYP) enzymes. selleckchem.comnih.gov The CYP enzyme family plays a crucial role in the metabolism of a wide range of substances. However, specific details regarding which CYP isozymes, such as CYP3A4, are most significantly affected and the precise mechanisms of this modulation by this compound are still under investigation. nih.govelsevierpure.comualberta.capagepress.org
Investigations in Pre-clinical Disease Models
To understand the potential therapeutic applications of Naringin Dihydrochalcone, its effects have been studied in various pre-clinical models of human diseases.
The neuroprotective potential of Naringin Dihydrochalcone has been most notably investigated in the context of Alzheimer's Disease. A study utilizing a transgenic mouse model of Alzheimer's disease demonstrated that this compound can ameliorate cognitive deficits and associated neuropathology. nih.gov
The potential therapeutic effects of Naringin Dihydrochalcone in pre-clinical models of Huntington's Disease and epilepsy are yet to be specifically determined. nih.govnih.govnih.govresearchgate.netresearchgate.netchitkara.edu.inmdpi.comijnrph.commdpi.com
Preliminary research suggests that Naringin Dihydrochalcone may possess cardioprotective properties. One study indicated that it has a protective effect on blood cells, which could be beneficial in the context of cardiovascular health. nih.govnih.govfrontiersin.orgmdpi.comresearcherslinks.com However, detailed investigations of its direct cardioprotective actions in specific pre-clinical cardiovascular models, such as those for myocardial ischemia, are an area for future research.
Hepatoprotective Activity in Liver Injury Models
Naringin has demonstrated significant hepatoprotective effects in various preclinical models of liver injury through potent antioxidant and anti-inflammatory mechanisms. nih.govmanipal.eduresearchgate.net In animal models, naringin administration has been shown to improve liver function by reducing elevated levels of key liver injury markers, including alanine transaminase (ALT), aspartate transaminase (AST), gamma-glutamyl transferase (GGT), lactate dehydrogenase (LDH), alkaline phosphatase (ALP), and bilirubin. nih.govmanipal.eduresearchgate.net
The protective mechanism involves the enhancement of the liver's antioxidant defense system. Naringin treatment boosts the activity of enzymatic and non-enzymatic antioxidants such as superoxide dismutase (SOD), catalase, glutathione (GSH), glutathione S-transferase (GST), glutathione reductase (GR), and glutathione peroxidase (GPx). nih.govmanipal.edud-nb.info Concurrently, it reduces levels of lipid peroxidation markers like malondialdehyde (MDA). nih.govmanipal.edu
Furthermore, naringin mitigates the inflammatory response in the liver. It alleviates the levels of pro-inflammatory mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govmanipal.edud-nb.info The anti-apoptotic effect of naringin is also a key component of its hepatoprotective activity, demonstrated by a significant reduction in caspase-3 activity and the Bax/Bcl-2 ratio, which indicates a shift towards cell survival. nih.govmanipal.edud-nb.info Studies using models of doxorubicin-induced liver injury showed that naringin pretreatment significantly reduced cell injury, reactive oxygen species release, and apoptosis. researchgate.net
Table 1: Summary of Hepatoprotective Effects of Naringin in Preclinical Models
| Model of Liver Injury | Key Markers Investigated | Observed Effects of Naringin | Proposed Mechanism | Citations |
|---|---|---|---|---|
| Various Animal Models | ALT, AST, GGT, LDH, ALP, Bilirubin | Significant reduction in serum levels | Improvement of liver function | nih.govmanipal.eduresearchgate.net |
| Various Animal Models | SOD, Catalase, GSH, GPx, MDA | Increased antioxidant enzyme activity, decreased lipid peroxidation | Antioxidant activity | nih.govmanipal.edud-nb.info |
| Various Animal Models | IL-1β, IL-6, TNF-α | Decreased levels of pro-inflammatory cytokines | Anti-inflammatory activity | nih.govmanipal.edud-nb.info |
| Various Animal Models | Caspase-3, Bax/Bcl-2 ratio | Reduced caspase-3 and Bax/Bcl-2 ratio | Anti-apoptotic activity | nih.govmanipal.edud-nb.info |
Anti-diabetic Complication Studies (e.g., Vascular Dysfunction, Hyperglycemia)
Naringin and its aglycone, naringenin, have been studied for their potential to mitigate complications associated with diabetes, such as vascular dysfunction and hyperglycemia. In a fructose-streptozotocin (STZ) induced diabetic rat model, naringenin demonstrated the ability to improve vascular deterioration. nih.govresearchgate.net This protective effect was attributed to a decrease in oxidative stress within aortic tissue, as evidenced by a significant reduction in malondialdehyde (MDA), a marker of lipid peroxidation. nih.govresearchgate.net Histological analysis confirmed that naringenin treatment helped revert the vascular changes caused by prolonged hyperglycemia. nih.gov
Mechanistic studies suggest that naringin can modulate several pathways to protect the vascular endothelium. mdpi.com It has been shown to reduce oxidative stress and inflammation, normalize systolic hypertension, and improve both vascular and ventricular diastolic function in diet-induced obesity models. mdpi.com The effects of naringin are linked to the modulation of key signaling pathways, including the PI3K/Akt and NF-κB pathways, which play a role in inflammation and cell survival. mdpi.com
Table 2: Effects of Naringin/Naringenin on Diabetic Complications
| Model | Compound | Key Findings | Mechanism/Pathway | Citations |
|---|---|---|---|---|
| Fructose-STZ Diabetic Rat | Naringenin | Improved vascular deterioration; reverted histological changes in the aorta. | Reduced oxidative stress (decreased MDA). | nih.govresearchgate.net |
| High-Fat Diet/STZ-induced Diabetic Rat | Naringin | Reduced blood glucose and HbA1c; improved lipid profile. | Antihyperglycemic and antidyslipidemic effects. | researchgate.netnih.gov |
| Diet-induced Metabolic Syndrome Rat | Naringin | Reduced endothelium dysfunction; restored vascular eNOS expression. | Vasoprotective effects. | mdpi.com |
Anti-arthritic and Anti-inflammatory Effects in Rheumatoid Arthritis Models
Naringenin and naringin have demonstrated strong anti-arthritic effects in preclinical models of rheumatoid arthritis (RA). nih.gov In studies using Complete Freund's Adjuvant (CFA) to induce arthritis in rats, naringenin treatment significantly decreased the ankle circumference and serum levels of rheumatoid factor (RF) and anti-cyclic citrullinated peptide (ACCP). researchgate.net The anti-inflammatory action is highlighted by a significant reduction in pro-inflammatory mediators such as prostaglandin E2 (PGE2), TNF-α, IL-1β, IL-6, and IL-17. nih.govresearchgate.netresearchgate.net
The mechanism of action involves the modulation of key inflammatory signaling pathways. Naringin was found to inhibit the phosphorylation of Akt and ERK in RA fibroblast-like synoviocytes (RA-FLS). frontiersin.org Naringenin treatment also decreased the protein expression of nuclear factor kappa B (NF-κB) p50 and p65 in the ankle joint. researchgate.net Furthermore, these flavonoids combat oxidative stress associated with RA by increasing the levels of antioxidants like GSH and SOD activity, while decreasing levels of MDA and nitric oxide (NO). nih.govresearchgate.net
Another critical aspect of their anti-arthritic effect is the inhibition of joint destruction. Naringin and naringenin have been shown to decrease the expression of cartilage-degrading enzymes, specifically matrix metalloproteinases (MMP-1, MMP-3, and MMP-9). nih.govresearchgate.netfrontiersin.org In vitro studies revealed that naringin promotes apoptosis of RA-FLS, which are key players in synovial hyperplasia and joint erosion, by increasing the activation of caspase-3 and the Bax/Bcl-2 ratio. frontiersin.orgbohrium.com
Table 3: Anti-arthritic and Anti-inflammatory Effects in RA Models
| Model | Compound | Key Findings | Mechanism of Action | Citations |
|---|---|---|---|---|
| Collagen-Induced Arthritis (CIA) / Adjuvant-Induced Arthritis | Naringenin | Reduced arthritis severity, paw volume, and inflammatory cytokine levels (TNF-α, IL-6, IL-1β, IL-17). | Modulation of inflammatory cytokines and oxidative stress. | nih.gov |
| Freund's Adjuvant-Induced RA (Rat) | Naringenin | Decreased paw inflammation, CRP, myeloperoxidase, and nitric oxide. | Reduction of inflammatory effects. | researchgate.net |
| TNF-α-induced RA-FLS | Naringin | Promoted apoptosis; attenuated production of inflammatory cytokines and MMPs. | Inhibition of Akt and ERK phosphorylation. | frontiersin.orgbohrium.com |
Effects on Osteoporosis and Bone Health Models
Naringin has shown significant potential in promoting bone health and counteracting osteoporosis in various preclinical models, particularly in ovariectomized (OVX) rodents, which mimic postmenopausal osteoporosis. doaj.orgosteoporosis-studies.com Treatment with naringin in OVX mice and rats effectively reversed bone loss by improving bone mineral density (BMD), bone volume (BV/TV), and trabecular number and thickness. doaj.orgosteoporosis-studies.com
The therapeutic effects of naringin are linked to its ability to stimulate osteoblast differentiation and function. In vitro studies using MC3T3-E1 osteoblast precursor cells and bone marrow stromal cells (BMSCs) showed that naringin significantly promoted cell proliferation, enhanced alkaline phosphatase (ALP) activity, and increased the formation of calcified nodules. doaj.orgosteoporosis-studies.com It also elevated serum levels of bone formation markers like procollagen type 1 N-terminal propeptide (P1NP) and osteocalcin (OCN), while reducing the bone resorption marker C-terminal telopeptide of type I collagen (CTX-1). doaj.org
The underlying molecular mechanisms involve the activation of key signaling pathways crucial for bone formation. Naringin has been found to upregulate the expression of essential osteogenic markers such as osteopontin (OPN), collagen type I alpha 1 (COL1A1), and runt-related transcription factor 2 (RUNX2). doaj.org This is achieved through the activation of the Wnt/β-catenin signaling pathway, as evidenced by increased expression of Wnt3a and β-catenin and the nuclear translocation of β-catenin. doaj.org Other pathways implicated in naringin's osteogenic effects include the BMP-2/Runx2/Osterix signaling pathway and the inhibition of the RANK/RANKL pathway, which is critical for osteoclast differentiation and bone resorption. researchgate.net
Table 4: Effects of Naringin on Osteoporosis and Bone Health Models
| Model | Key Parameters Measured | Key Findings | Molecular Mechanism | Citations |
|---|---|---|---|---|
| Ovariectomized (OVX) Mice | BMD, Trabecular Bone Number, P1NP, OCN, CTX-1 | Improved BMD and trabecular microarchitecture; increased bone formation markers and decreased resorption marker. | Activation of the Wnt/β-catenin pathway; upregulation of OPN, COL1A1, RUNX2. | doaj.org |
| Ovariectomized (OVX) Rats | BMD, Bone Volume, Trabecular Thickness | Effectively reversed OVX-induced bone loss. | Promotes proliferation and differentiation of Bone Marrow Stromal Cells (BMSCs). | osteoporosis-studies.com |
| In Vitro (BMSCs) | Osteoblastic differentiation | Induced osteoblastic differentiation. | Activation of BMP2/Runx2/Osterix signaling pathway. | researchgate.net |
Anticancer Mechanisms in In Vitro and Animal Tumor Models
Naringin and its aglycone naringenin have demonstrated substantial anticancer effects across a variety of cancer models by modulating numerous cellular signaling pathways associated with proliferation, apoptosis, invasion, and metastasis. researchgate.netnih.gov These flavonoids have been shown to inhibit the growth and proliferation of malignant cells in cancers such as breast, cervical, prostate, and melanoma. nih.govfrontiersin.orgnih.gov
A primary anticancer mechanism is the induction of apoptosis, or programmed cell death. Naringin can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. researchgate.netfrontiersin.org This is often accompanied by the activation of caspases, such as caspase-3 and caspase-7, and an altered expression of Bcl-2 family proteins, leading to cell death. nih.govfrontiersin.org Additionally, naringin can induce cell cycle arrest, stopping cancer cells from progressing through division, often at the G1 or G2/M phases. frontiersin.org
Furthermore, naringin and naringenin can suppress tumor invasion and metastasis, which are hallmarks of malignant cancers. nih.gov They achieve this by interfering with critical signaling cascades. For instance, in triple-negative breast cancer cells, naringin was found to block the β-catenin signaling pathway. frontiersin.org In other cancer types, it has been shown to inhibit pathways such as Wnt/β-catenin, NF-κB, ERK, and Akt, all of which are crucial for cancer cell survival, migration, and angiogenesis. frontiersin.orgfrontiersin.org In melanoma cells, naringenin suppressed proliferation and migration by inhibiting the phosphorylation of ERK1/2 and JNK MAPKs. nih.gov
Table 5: Anticancer Mechanisms of Naringin and Naringenin
| Cancer Model | Compound | Observed Effects | Molecular Mechanisms/Pathways | Citations |
|---|---|---|---|---|
| Triple-Negative Breast Cancer Cells | Naringin | Suppressed proliferation; induced G1 cycle arrest and apoptosis. | Blockade of the β-catenin signaling pathway. | frontiersin.org |
| Cervical Cancer (SiHa) Cells | Naringin | Decreased cell proliferation and viability; induced G2/M arrest and apoptosis. | Disruption of mitochondrial membrane potential; activation of intrinsic and extrinsic pathways. | frontiersin.org |
| Prostate Cancer (DU145) Cells | Naringin | Decreased cell viability and proliferation; enhanced apoptosis. | Inhibition of NF-κB, ERK, and Akt signaling. | frontiersin.org |
| Melanoma (B16F10, SK-MEL-28) Cells | Naringenin | Inhibited proliferation and migration; induced apoptosis. | Inhibition of ERK1/2 and JNK MAPK phosphorylation; activation of caspase-3. | nih.gov |
Effects in Gastrointestinal Inflammation Models (e.g., DSS-induced colitis)
Naringin has shown significant therapeutic effects in preclinical models of gastrointestinal inflammation, particularly in dextran sulfate sodium (DSS)-induced ulcerative colitis (UC) in mice. nih.govnih.gov Administration of naringin significantly alleviates the clinical symptoms of colitis, including reducing the disease activity index (DAI), mitigating weight loss, and preventing the shortening of the colon. nih.govnih.govcolby.edu Histological examination confirms that naringin reduces pathological damage to the colonic tissue. nih.govcolby.edu
The protective mechanism of naringin is multifactorial, involving potent anti-inflammatory and antioxidant actions. It significantly reverses the increase in myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and lowers the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and INF-γ in the colon. frontiersin.org Naringin also decreases the expression of inflammation-related proteins like inducible nitric oxide synthase (iNOS) and phosphorylated NF-κB-p65. frontiersin.org
A key aspect of naringin's efficacy is its ability to restore the integrity of the intestinal epithelial barrier. It achieves this by increasing the expression of tight junction (TJ) proteins, such as zonula occludens-1 (ZO-1). nih.govcolby.edu Mechanistic studies have identified the peroxisome proliferator-activated receptor-gamma (PPAR-γ) as a potential target for naringin. Naringin activates PPAR-γ, which subsequently suppresses the NF-κB signaling pathway, a central regulator of inflammation. colby.edufrontiersin.org Furthermore, naringin helps to improve intestinal flora disorders by modulating the gut microbiota composition. nih.gov
Table 6: Effects of Naringin in DSS-Induced Colitis Models
| Model | Key Outcomes | Anti-inflammatory Effects | Barrier Function & Mechanistic Insights | Citations |
|---|---|---|---|---|
| DSS-induced UC (Mice) | Alleviated DAI, colon shortening, and pathological damage. | Decreased inflammatory cytokines and oxidative stress. | Increased expression of tight junction proteins; modulated gut microbiota. | nih.govnih.gov |
| DSS-induced UC (Mice) | Relieved colitis symptoms. | Inhibited activation of MAPK and NLRP3 inflammasome. | Activated PPARγ; suppressed NF-κB activation; maintained ZO-1 expression. | colby.edu |
Immunomodulatory Effects in Atopic Dermatitis Models
Naringin and its aglycone naringenin exhibit significant immunomodulatory and anti-inflammatory effects in mouse models of atopic dermatitis (AD), a chronic inflammatory skin disease. nih.govnih.gov In models where AD is induced by topical application of chemicals like 1-chloro-2,4-dinitrobenzene (DNCB), treatment with naringin or naringenin leads to a marked improvement in clinical symptoms. nih.govresearchgate.net This includes a significant reduction in dermatitis severity scores, ear thickness, and the visible alleviation of skin lesions such as erythema and scaling. nih.govnih.govresearchgate.net
Histological analysis of the skin tissue from treated mice reveals a decrease in epidermal thickness (hyperplasia) and a significant reduction in the infiltration of inflammatory cells, particularly mast cells and eosinophilic granulocytes. nih.govnih.govresearchgate.net This points to a direct effect on the local inflammatory environment of the skin.
The therapeutic function of these compounds is rooted in their ability to modulate the immune response. Naringenin treatment diminishes the serum levels of immunoglobulin E (IgE), a key antibody involved in allergic reactions. nih.gov It also dose-dependently reduces the levels of a broad range of pro-inflammatory and Th1/Th2 cytokines in the skin, including TNF-α, IL-6, IFN-γ, IL-12, IL-4, IL-5, and IL-13. nih.govnih.gov A key molecular mechanism underlying these effects is the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. Studies have shown decreased expression and phosphorylation of proteins like JAK1, JAK2, STAT1, STAT3, and STAT6 in the skin of naringin-treated mice, suggesting this pathway is a critical target for its therapeutic action in AD. nih.govnih.govresearchgate.net
Table 7: Immunomodulatory Effects in Atopic Dermatitis Models
| Model | Compound | Clinical & Histological Effects | Immunological & Mechanistic Effects | Citations |
|---|---|---|---|---|
| DNFB-induced AD (Mice) | Naringenin | Decreased dermatitis scores and ear thickness; alleviated skin lesions; reduced mast cell and eosinophil infiltration. | Reduced serum IgE; diminished levels of TNF-α, IL-6, IFN-γ, IL-12, IL-5. | nih.govresearchgate.net |
| DNCB-induced AD (Mice) | Naringin | Improved dermatitis severity; reduced epidermal thickness and mast cell count. | Inhibited changes in IL-4, IL-13, CCL17, CCL22, IL-1β, IFN-γ, TNF-α. | nih.gov |
| DNFB-induced AD (Mice) | Naringenin | Ameliorated ear swelling and epidermal thickness. | Reduced mast cell infiltration and degranulation. | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| Alanine transaminase (ALT) |
| Alkaline phosphatase (ALP) |
| Anti-cyclic citrullinated peptide (ACCP) |
| Aspartate transaminase (AST) |
| Bax (Bcl-2-associated X protein) |
| Bcl-2 (B-cell lymphoma 2) |
| Bilirubin |
| Bone morphogenetic protein 2 (BMP-2) |
| C-terminal telopeptide of type I collagen (CTX-1) |
| Caspase-3 |
| Caspase-7 |
| Catalase |
| Chemokine (C-C motif) ligand 17 (CCL17) |
| Chemokine (C-C motif) ligand 22 (CCL22) |
| Collagen type I alpha 1 (COL1A1) |
| C-reactive protein (CRP) |
| Cyclooxygenase (COX) |
| Doxorubicin |
| Endothelial nitric oxide synthase (eNOS) |
| Extracellular signal-regulated kinase (ERK) |
| Gamma-glutamyl transferase (GGT) |
| Glutathione (GSH) |
| Glutathione peroxidase (GPx) |
| Glutathione reductase (GR) |
| Glutathione S-transferase (GST) |
| Glycosylated hemoglobin (HbA1c) |
| High-density lipoprotein (HDL) |
| Immunoglobulin E (IgE) |
| Inducible nitric oxide synthase (iNOS) |
| Insulin |
| Interferon-gamma (IFN-γ) |
| Interleukin-1β (IL-1β) |
| Interleukin-4 (IL-4) |
| Interleukin-5 (IL-5) |
| Interleukin-6 (IL-6) |
| Interleukin-12 (IL-12) |
| Interleukin-13 (IL-13) |
| Interleukin-17 (IL-17) |
| Janus kinase (JAK) |
| Jun N-terminal kinase (JNK) |
| Lactate dehydrogenase (LDH) |
| Low-density lipoprotein (LDL) |
| Malondialdehyde (MDA) |
| Matrix metalloproteinase (MMP) |
| Myeloperoxidase (MPO) |
| Naringenin |
| Naringin |
| Nitric oxide (NO) |
| NOD-like receptor family pyrin domain containing 3 (NLRP3) |
| Nuclear factor kappa B (NF-κB) |
| Osteocalcin (OCN) |
| Osteopontin (OPN) |
| Osterix |
| Peroxisome proliferator-activated receptor-gamma (PPAR-γ) |
| Phosphatase and tensin homolog (PTEN) |
| Phosphoinositide 3-kinase (PI3K) |
| Procollagen type 1 N-terminal propeptide (P1NP) |
| Prostaglandin E2 (PGE2) |
| Protein kinase B (Akt) |
| RANK ligand (RANKL) |
| Reactive oxygen species (ROS) |
| Rheumatoid factor (RF) |
| Runt-related transcription factor 2 (RUNX2) |
| Signal transducer and activator of transcription (STAT) |
| Streptozotocin (STZ) |
| Superoxide dismutase (SOD) |
| Triglycerides |
| Tumor necrosis factor-alpha (TNF-α) |
| Wnt3a |
| Zonula occludens-1 (ZO-1) |
Structure Activity Relationships Sar of Naringin Dihydrochalcone
Structural Determinants of Sweetness Intensity
Naringin (B1676962) dihydrochalcone (B1670589) is known for its intense sweetness, reported to be approximately 300 to 1800 times sweeter than sucrose (B13894) at threshold concentrations, or about 300 times higher than sucrose in general. wikipedia.orgmdpi.comresearchgate.net This dramatic taste conversion from the bitter precursor naringin is a key area of SAR study. The hydrogenation of the flavanone (B1672756) structure of naringin to the open-chain dihydrochalcone is fundamental to this change in taste. wikipedia.orgresearchgate.net
Studies comparing the structures of sweet dihydrochalcones and bitter flavanones have utilized methods such as X-ray crystallography and molecular mechanics to understand the conformational preferences and how they interact with taste receptors. nih.gov Naringin dihydrochalcone in crystal form adopts a 'J'-shaped conformation with a fully extended dihydrochalcone moiety. nih.gov The partially extended form of dihydrochalcone is proposed to be an active conformer for sweetness perception. nih.gov
Differences in sweetness intensity are also observed among different dihydrochalcone derivatives. For example, neohesperidin (B1678168) dihydrochalcone is significantly sweeter than Naringin dihydrochalcone, being about 1000 times sweeter than sucrose, while Naringin DC is around 300 times sweeter. researchgate.netfmach.it Hesperetin (B1673127) dihydrochalcone and Naringin dihydrochalcone are reported to taste slightly sweet, with much lower sweetness compared to neohesperidin dihydrochalcone. oup.com This suggests that the specific glycosyl moiety and the hydroxylation pattern on the aromatic rings play a critical role in determining the sweetness intensity.
Influence of Glycosylation on Biological Activities (Naringin Dihydrochalcone vs. Naringenin)
Glycosylation, the attachment of sugar moieties to a molecule, significantly impacts the biological activities of flavonoids and their derivatives. Naringin is a glycoside of naringenin (B18129), with a neohesperidose disaccharide attached at the 7-O position. nih.govnih.gov Naringin dihydrochalcone is a glycoside of phloretin (B1677691), with the same disaccharide attached. mdpi.com Naringenin, on the other hand, is the aglycone, lacking the sugar group. nih.govnih.gov
The presence or absence of the glycosyl moiety influences solubility, bioavailability, and interaction with biological targets. Glycosylation generally increases water solubility and stability, which can affect absorption and metabolism. mdpi.com Naringin, being a glycoside, is metabolized by intestinal microflora and enzymes like naringinase (B1166350) to produce the aglycone naringenin. nih.govrjptonline.orgnih.gov This metabolic conversion suggests that some of the biological effects attributed to naringin may be mediated by its aglycone form, naringenin.
Comparing Naringin dihydrochalcone (a glycoside) and naringenin (an aglycone) highlights the impact of glycosylation. While direct comparative studies on the biological activities of Naringin dihydrochalcone and naringenin are less extensive than those comparing naringin and naringenin, the principles of glycosylation's influence on flavonoids can be applied. Glycosylation can affect the ability of the compound to cross cell membranes and interact with intracellular targets. nih.gov For instance, flavonoid monoglucosides are absorbed more readily in the small intestine than rutinosides. nih.gov
Research indicates that the aglycone form, naringenin, often exhibits potent biological activities, including antioxidant and anti-inflammatory effects. nih.govrjptonline.orgphcog.comresearchgate.net Naringin also possesses these activities, although sometimes with less potency compared to naringenin, potentially due to the steric hindrance imposed by the sugar moiety. nih.gov Naringin dihydrochalcone has also demonstrated antioxidant activity. mdpi.comcaymanchem.com The specific differences in biological activities between this compound and naringenin would depend on the particular activity being studied and how the presence of the dihydrochalcone structure and the glycoside influences the interaction with the biological target.
Correlation between Molecular Structure and Antioxidant Potency
The antioxidant activity of phenolic compounds like Naringin dihydrochalcone is primarily related to the presence and position of hydroxyl groups on the aromatic rings, which can donate hydrogen atoms or electrons to scavenge free radicals. mdpi.comnih.govresearchgate.net Naringin dihydrochalcone possesses multiple hydroxyl groups on its A and B rings. wikipedia.orgnih.gov
Studies analyzing the structure-activity relationship of dihydrochalcones have shown that the number and position of hydroxyl groups significantly influence antioxidant capacity. mdpi.comnih.gov For example, phloretin, which has a different hydroxylation pattern and lacks the glycoside compared to Naringin dihydrochalcone, has shown higher antioxidant activity in certain assays. mdpi.comnih.gov The glycosylation of a phenolic hydroxyl group can reduce the redox-based antioxidant potential, likely because it reduces the number of free phenolic hydroxyls available for radical scavenging. mdpi.comnih.gov The 2',6'-di-OH moiety in dihydrochalcones is reported to have higher electron transfer (ET) and hydrogen atom transfer (HAT) activities compared to the 2',4'-di-OH moiety due to resonance with the adjacent keto group. mdpi.comnih.gov
In comparative studies, Naringin dihydrochalcone has shown lower antioxidant activity compared to phloretin and trilobatin (B1683250) in FRAP, DPPH•, ABTS•+, and •O2− scavenging assays. mdpi.comnih.gov This lower activity in this compound and neohesperidin dihydrochalcone compared to phloretin, phloridzin, and trilobatin may be attributed to the presence of two sugar residues, which can cause steric hindrance and reduce the ability for radical adduct formation. mdpi.com
Data from antioxidant assays comparing different dihydrochalcones:
| Compound | FRAP Activity (relative) | DPPH• Scavenging (relative) | ABTS•+ Scavenging (relative) | •O2− Scavenging (relative) |
| Phloretin | High | High | High | High |
| Trilobatin | Moderate | Moderate | Moderate | Moderate |
| Neohesperidin Dihydrochalcone | Moderate | Moderate | Moderate | Moderate |
| Phloridzin | Lower than Phloretin | Lower than Phloretin | Lower than Phloretin | Lower than Phloretin |
| Naringin Dihydrochalcone | Lower than others | Lower than others | Lower than others | Lower than others |
Relationship between Chemical Structure and Anti-inflammatory Efficacy
The anti-inflammatory properties of flavonoids and dihydrochalcones are also influenced by their structural features. While extensive research exists on the anti-inflammatory activity of naringenin and naringin, studies specifically detailing the SAR of Naringin dihydrochalcone's anti-inflammatory effects are less prevalent in the provided search results.
Naringenin has demonstrated significant anti-inflammatory activity through various mechanisms, including the inhibition of NF-κB signaling pathway and the reduction of pro-inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS. nih.govresearchgate.netscielo.br Naringin also exhibits anti-inflammatory properties, although its activity might be influenced by its metabolism to naringenin. nih.govresearchgate.nettandfonline.com
Given that Naringin dihydrochalcone is structurally related to naringin and phloretin (which has also been investigated for anti-inflammatory effects mdpi.com), it is plausible that it may possess some anti-inflammatory activity. However, the specific structural features of the dihydrochalcone skeleton and the glycosyl moiety that contribute to or modulate this activity would require dedicated SAR studies. The presence of hydroxyl groups, similar to their role in antioxidant activity, is likely important for anti-inflammatory effects, often involving the modulation of signaling pathways and enzyme activities.
Impact of Derivatization on Biological Function and Bioactivity Profiles
Derivatization, the modification of the chemical structure of Naringin dihydrochalcone, can be employed to alter its physical properties and potentially enhance or modify its biological activities. This can involve modifications to the hydroxyl groups or the glycosyl moiety.
For instance, enzymatic conjugation of dihydrochalcones, including Naringin dihydrochalcone, with fatty acids has been explored to improve lipophilic solubility. frontiersin.org These derivatized compounds have shown comparable or even enhanced antioxidant activity and anti-peroxidation activity compared to the original flavonoids. frontiersin.org The attachment of fatty acid carbon chains was found to occur on the primary -OH group on the glucose moiety of the flavonoids. frontiersin.org
Glycosylation patterns themselves represent a form of derivatization that profoundly impacts bioactivity, as seen in the comparison between naringin and naringenin, and the different sweetness levels of various dihydrochalcone glycosides. researchgate.netnih.gov Modifying the sugar moiety or attaching different sugar units could lead to changes in solubility, stability, absorption, metabolism, and interaction with specific biological targets, thereby altering the bioactivity profile. While specific examples of how derivatization of Naringin dihydrochalcone impacts its other biological functions (beyond taste and antioxidant activity as modified by fatty acid conjugation) are not extensively detailed in the provided results, the general principle of derivatization as a tool to modulate flavonoid bioactivity is well-established. mdpi.com
Biotransformation and Metabolic Fate of Naringin Dihydrochalcone Pre Clinical Focus
In Vivo Metabolism Studies in Animal Models
In vivo studies, predominantly using rat models, indicate that Naringin (B1676962) DC undergoes significant biotransformation before systemic absorption. The initial steps involve modifications to the parent glycoside and subsequent cleavage of sugar moieties, leading to the release of its aglycone, phloretin (B1677691). The metabolic profile is then characterized by the extensive breakdown and conjugation of phloretin.
Direct in vivo metabolite profiling of Naringin DC is limited; however, its metabolic pathway can be inferred from enzymatic studies and the well-documented fate of its aglycone, phloretin, in rats. The biotransformation begins with either hydroxylation of the parent molecule or, more significantly, deglycosylation to phloretin. This aglycone is then subject to ring fission by gut microbiota, yielding smaller phenolic compounds.
Key identified metabolites in preclinical models include:
Neoeriocitrin (B1678166) Dihydrochalcone (B1670589): Formed through a regioselective hydroxylation of this compound, a reaction catalyzed by cytochrome P450 enzymes. mdpi.comsemanticscholar.org
Phloretin: The aglycone released after the removal of the neohesperidose sugar moiety from this compound.
Phloretic Acid: A major degradation product formed from the C-ring fission of phloretin by gut microorganisms. tandfonline.comtandfonline.com
Phloroglucinol: Another primary product resulting from the cleavage of phloretin's A-ring. tandfonline.comtandfonline.com
Further metabolites are derived from phloretic acid through processes like dehydrogenation, β-oxidation, and glycine conjugation. tandfonline.comtandfonline.com
The table below summarizes the major identified metabolites of this compound and its aglycone in pre-clinical systems.
| Metabolite | Precursor | Formation Pathway |
| Neoeriocitrin Dihydrochalcone | Naringin Dihydrochalcone | Phase I Hydroxylation |
| Phloretin | Naringin Dihydrochalcone | Deglycosylation (Hydrolysis) |
| Phloretic Acid | Phloretin | C-Ring Fission by Gut Microbiota |
| Phloroglucinol | Phloretin | A-Ring Fission by Gut Microbiota |
Following deglycosylation to phloretin, the aglycone and its metabolites undergo extensive Phase II metabolism. In rat models, phloretin is recovered from plasma predominantly in conjugated forms. nih.gov These conjugation reactions, which increase the water solubility of the compounds and facilitate their excretion, are a critical step in the metabolic pathway.
Studies in rats have identified several types of conjugates after administration of phloretin:
Glucuronide Conjugates: A primary pathway where one or more glucuronic acid molecules are attached to phloretin. nih.govajol.info
Sulfate Conjugates: Sulfation represents another major conjugation route for phloretin. nih.govajol.info
Mixed Conjugates: Metabolites involving both glucosylation and sulfate conjugation, or glucosylation and glucuronide conjugation, have also been detected in rat plasma. ajol.info
Diglucuronide Conjugates: Evidence of phloretin conjugated with two glucuronic acid molecules has been reported. ajol.info
The table below details the conjugation pathways observed for phloretin in animal models.
| Conjugation Type | Description |
| Glucuronidation | Attachment of glucuronic acid to hydroxyl groups. |
| Sulfation | Attachment of a sulfate group. |
| Diglucuronidation | Attachment of two glucuronic acid molecules. |
| Mixed Conjugation | Includes combinations such as glucosylation/sulfation or glucosylation/glucuronidation. |
The gut microbiota plays an indispensable role in the metabolism of this compound. Since the parent glycoside is often too large for direct absorption, microbial enzymes are required for the initial and most crucial metabolic step: deglycosylation. tandfonline.com
The key actions of gut microbiota include:
Deglycosylation: Microbial enzymes hydrolyze the glycosidic bonds of this compound to release its aglycone, phloretin. This step is a prerequisite for both absorption of the aglycone and its further breakdown. nih.gov
Ring Fission: Specific anaerobic bacteria, such as Eubacterium ramulus, are capable of cleaving the C-ring of the phloretin molecule. tandfonline.comnih.gov This hydrolytic cleavage results in the formation of smaller, more readily absorbed phenolic compounds, namely phloretic acid and phloroglucinol. tandfonline.comnih.gov
Enzyme-Mediated Biotransformation Pathways and Enzymes Involved
The biotransformation of this compound is mediated by a sequence of enzymatic reactions involving both microbial and host enzymes. These enzymes catalyze hydroxylation, hydrolysis (deglycosylation), ring cleavage, and conjugation.
Cytochrome P450 (CYP) Monooxygenases: The bacterial enzyme CYP102A1 has been shown to catalyze the regioselective hydroxylation of this compound to produce Neoeriocitrin Dihydrochalcone. mdpi.comsemanticscholar.org This represents a Phase I-type reaction occurring on the intact glycoside.
Microbial Hydrolases: The breakdown of this compound is initiated by microbial glycosidases. Naringinase (B1166350), an enzyme complex with α-L-rhamnosidase and β-D-glucosidase activities, is known to hydrolyze the related compound naringin and is indicative of the types of enzymes that act on this compound to release phloretin. nih.govresearchgate.net
Phloretin Hydrolase: This enzyme, identified in the gut bacterium Eubacterium ramulus, is specifically responsible for the C-C bond cleavage of phloretin, yielding phloroglucinol and 3-(4-hydroxyphenyl)propanoic acid (phloretic acid). tandfonline.comnih.gov
Phase II Conjugating Enzymes: Once phloretin and its metabolites are absorbed, they are conjugated by host enzymes. UDP-glucuronosyltransferases (UGTs) catalyze glucuronidation, while sulfotransferases (SULTs) are responsible for sulfation, primarily in the intestine and liver. nih.govajol.info
The table below summarizes the key enzymes and their functions in the metabolism of this compound.
| Enzyme Family/Name | Role | Substrate | Product(s) |
| CYP102A1 Monooxygenase | Hydroxylation | Naringin Dihydrochalcone | Neoeriocitrin Dihydrochalcone |
| Microbial Glycosidases (e.g., α-L-rhamnosidase) | Deglycosylation (Hydrolysis) | Naringin Dihydrochalcone | Phloretin |
| Phloretin Hydrolase | C-Ring Fission (Hydrolysis) | Phloretin | Phloretic Acid, Phloroglucinol |
| UDP-glucuronosyltransferases (UGTs) | Glucuronidation (Conjugation) | Phloretin & its metabolites | Glucuronide conjugates |
| Sulfotransferases (SULTs) | Sulfation (Conjugation) | Phloretin & its metabolites | Sulfate conjugates |
Excretion and Disposition in Pre-clinical Systems
Data on the excretion and disposition of this compound is primarily derived from studies on its aglycone, phloretin, in rat models. These studies show that following oral administration, phloretin and its degradation products are eliminated from the body through both urine and feces.
In rats given an intragastric dose of phloretin, approximately half of the dose was recovered in the urine, with the majority being excreted within the first two days. tandfonline.comtandfonline.com The urinary metabolites consist of small amounts of unchanged phloretin along with its degradation products, phloretic acid and phloroglucinol, and their respective conjugates. tandfonline.comtandfonline.com Fecal excretion of phloretic acid and smaller amounts of phloretin has also been confirmed. tandfonline.comakjournals.com Another study in rats found that after administration of phloretin or its glucoside, about 10.4% of the ingested dose was recovered in the urine within 24 hours, indicating rapid excretion. nih.gov The presence of metabolites in both urine and feces suggests that enterohepatic circulation may play a role in their disposition.
Computational and Systems Biology Approaches in Naringin Dihydrochalcone Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking simulations are a fundamental computational technique used to predict the binding affinity and interaction modes of a small molecule, such as Naringin (B1676962) DC, with a target protein or enzyme. This approach helps to identify potential molecular targets and understand the nature of the interactions at the atomic level.
Studies have employed molecular docking to investigate the interactions of dihydrochalcones and related flavonoids with various biological targets. For instance, molecular docking has been used to study the potential binding of Naringin dihydrochalcone (B1670589) to the catalytic domain of matrix metalloproteinase-2 (MMP2), an enzyme implicated in cancer metastasis. Results from such studies can indicate favorable binding energies and suggest key amino acid residues involved in the interaction, providing a basis for further investigation into the inhibitory potential of Naringin DC. While some docking studies focus on naringenin (B18129) or naringin, the principles and methodologies are directly applicable to this compound to explore its interactions with a wide range of proteins, including those involved in oxidative stress, inflammation, and other biological processes. For example, in silico studies have evaluated the interaction of citrus-derived flavonoids, including neohesperidin (B1678168) dihydrochalcone and naringin dihydrochalcone, with Keap1, a protein involved in the antioxidant response pathway.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations extend the insights gained from molecular docking by providing a dynamic view of the ligand-receptor complex over time. These simulations account for the flexibility of both the ligand and the receptor, allowing researchers to study the stability of the complex, conformational changes upon binding, and the dynamics of key interactions.
MD simulations have been applied to study the behavior of this compound and related compounds in various environments and in complex with target molecules. For instance, MD simulations were used to analyze the binding of Naringin dihydrochalcone to the catalytic site of MMP2, complementing molecular docking results by showing significant stable and energetically favorable binding over the simulation trajectory. MD simulations have also been employed to understand the interactions of neohesperidin dihydrochalcone, a structurally similar compound, with the transmembrane domain of the T1R3 sweet taste receptor subunit, providing insights into the molecular basis of taste perception and the potential behavior of other dihydrochalcones like this compound. Furthermore, MD simulations can be used to study the solvation behavior of naringin in different solvent mixtures, offering insights into its physical properties and how they might influence its interactions in biological systems; similar studies could be conducted for this compound.
Network Pharmacology for Pathway Elucidation and Target Identification
Network pharmacology is a systems biology approach that allows for the comprehensive analysis of the complex interactions between a compound and multiple biological targets and pathways. This method moves beyond the traditional "one-drug, one-target" paradigm to provide a holistic view of how a compound might exert its effects within a biological system.
While many network pharmacology studies have focused on naringin or naringenin to elucidate their mechanisms in conditions like rheumatoid arthritis, epilepsy, and renal fibrosis, the methodology is highly relevant for investigating the systemic effects of this compound. By integrating data from various sources, including target databases, protein-protein interaction networks, and disease-related genes, network pharmacology can predict the key targets and signaling pathways modulated by this compound. This can help identify its potential therapeutic applications and provide a framework for further experimental validation. For example, network pharmacology approaches have identified pathways such as PI3K/Akt as key targets for the therapeutic effects of naringin, suggesting that this compound might also influence these or similar pathways.
In Silico Screening for Potential Biological Targets and Interactors
In silico screening involves the computational evaluation of large databases of compounds or targets to identify potential candidates with desired properties or interactions. This high-throughput approach can significantly accelerate the early stages of drug discovery and target identification.
For this compound, in silico screening can be applied in several ways. It can involve screening libraries of potential protein targets to identify those that are likely to bind with this compound based on structural complementarity and predicted binding affinity, often utilizing molecular docking as a core component. Conversely, it can involve screening libraries of compounds to find molecules that interact with a specific target relevant to a disease or biological process where this compound is hypothesized to play a role. Studies have used in silico screening to evaluate the potential of flavonoids, including dihydrochalcones, to interact with targets such as viral proteins or enzymes involved in metabolic disorders. Specifically, in silico evaluation has been used to study the interaction of citrus-derived flavonoids, including neohesperidin dihydrochalcone and naringin dihydrochalcone, with Keap1, suggesting their potential as dietary antioxidants.
Omics-Based Approaches (e.g., Proteomics, Metabolomics) in Mechanistic Studies
Omics technologies, such as proteomics and metabolomics, provide a global view of the proteins and metabolites present in a biological system under specific conditions. When applied in conjunction with this compound treatment, these approaches can reveal comprehensive changes in protein expression levels or metabolite profiles, offering insights into the molecular mechanisms of action.
Emerging Research Directions and Future Perspectives for Naringin Dihydrochalcone
Advanced Production Strategies for Enhanced Yields and Purity
Current production methods for naringin (B1676962) dihydrochalcone (B1670589) primarily involve the catalytic hydrogenation of naringin, often requiring the use of strong bases and sometimes resulting in moderate yields and purity levels google.comtechnologypublisher.com. Future research is focused on developing more efficient, cost-effective, and environmentally friendly production strategies to enhance both the yield and purity of Naringin DC for various applications.
Electrocatalytic hydrogenation presents another advanced method. This technique allows for the conversion of flavonoids like naringin to dihydrochalcones using an electrochemical cell with a catalyst, potentially directly from juice, offering a low-cost process without the need for high-pressure hydrogen or strong basic conditions technologypublisher.com.
Optimization of existing methods, such as subcritical water extraction of naringin from citrus peel followed by hydrogenation, is also being explored to improve yield and purity. Studies have demonstrated that optimizing conditions can lead to higher yields and purity of both naringin and subsequently this compound google.com.
Novel approaches involving microbial cell factories are also being investigated for the de novo production of various dihydrochalcones, which could potentially be applied to this compound synthesis nih.gov.
Novel Derivatization Strategies for Targeted Bioactivity
While this compound itself exhibits various biological properties, research is exploring the creation of novel derivatives to potentially enhance specific bioactivities, improve solubility, or target particular biological pathways.
Derivatization strategies involving the modification of the naringenin (B18129) (the aglycone of naringin) structure have shown promise in altering biological activities, such as antimicrobial effects mdpi.comresearchgate.netresearchgate.netdergipark.org.tr. Although these studies focus on naringenin derivatives, the principles and techniques, such as O-alkylation and the introduction of oxime groups, could be adapted to modify this compound to explore changes in its biological profile mdpi.comdergipark.org.tr.
Enzymatic conjugation with fatty acids, including omega-3 polyunsaturated fatty acids, has been successfully applied to naringin and neohesperidin (B1678168) dihydrochalcone to produce conjugates with potentially enhanced antioxidant and anti-angiogenic activities nih.govfrontiersin.org. This strategy could be extended to this compound to create derivatives with improved lipid solubility and potentially altered or enhanced bioactivity.
Regioselective hydroxylation of this compound using engineered enzymes like CYP102A1 mutants has also been demonstrated, leading to the production of novel compounds like neoeriocitrin (B1678166) DC. This enzymatic approach allows for targeted structural modifications to create derivatives with potentially new biological functions mdpi.com.
Deeper Elucidation of Molecular Mechanisms of Action
Understanding the precise molecular mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic or functional ingredient. While some mechanisms have been identified, deeper elucidation is an ongoing research direction.
Studies have begun to investigate the interaction of this compound with blood cells and model lipid membranes, providing insights into its potential anti-atherosclerotic activity mdpi.comresearchgate.netresearchgate.net. This research aims to correlate the chemical structure of this compound with its biological activity on blood components, suggesting mechanisms related to membrane interactions and protection against oxidative damage mdpi.comresearchgate.net.
Research on naringin and its derivatives, including this compound, points towards modulation of various signaling pathways. For example, naringin has been shown to suppress the NF-κB signaling pathway, which is involved in inflammation medchemexpress.commdpi.com. It also influences pathways related to oxidative stress, apoptosis, and metabolic processes medchemexpress.comrjptonline.orgnih.gov. While much of this research focuses on naringin or naringenin, the structural similarity suggests that this compound may share or modulate some of these pathways, warranting further investigation directly on this compound. Specific pathways like PI3K/Akt/mTOR, JNK, ERK, and MAPK have been implicated in the effects of naringin medchemexpress.comnih.govnih.gov.
In the context of neurodegenerative diseases like Alzheimer's, this compound has been shown to attenuate amyloid-β deposition, reduce neuroinflammation by affecting microglia and astrocytes, and enhance neurogenesis in animal models frontiersin.orgnih.gov. This suggests multi-targeted mechanisms involving the modulation of pathological hallmarks of the disease frontiersin.orgnih.gov.
Exploration in Multi-target Pharmacological Interventions
The multi-faceted potential bioactivities of this compound suggest its promise in multi-target pharmacological interventions, particularly for complex diseases involving multiple pathological pathways.
Research indicates that this compound may be a promising multi-target drug candidate for Alzheimer's disease due to its effects on amyloid pathology, neuroinflammation, and neurogenesis frontiersin.orgnih.gov. This aligns with the growing understanding that single-target drugs often have limited efficacy in complex conditions, highlighting the value of compounds with the ability to modulate multiple pathways simultaneously frontiersin.orgnih.gov.
Studies on naringin, the precursor to this compound, have demonstrated synergistic effects when combined with other therapeutic agents. For instance, the combination of naringin and resveratrol (B1683913) showed synergistic improvements in diabetic nephropathy by targeting hyperglycemia, dyslipidemia, oxidative stress, and inflammation afjbs.com. Naringenin, the aglycone, has also shown synergistic antibacterial activity with antibiotics against resistant bacteria mdpi.com. While these studies focus on naringin or naringenin, they suggest the potential for this compound to exhibit similar synergistic effects in multi-target therapeutic strategies, which warrants further investigation. The multi-target nature of naringin's effects, involving different pathways, supports the concept of synergistic interventions frontiersin.org.
The potential for this compound to impact various processes like antioxidant defense, anti-inflammatory responses, and metabolic regulation positions it as a candidate for interventions targeting diseases where these factors are interconnected medchemexpress.comrjptonline.orgoup.com.
Integration of Artificial Intelligence and Machine Learning in Research and Development
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into various stages of pharmaceutical research and development, offering powerful tools for accelerating the understanding and application of compounds like this compound.
Computational approaches, including molecular docking and simulations, are already being used to study the interactions of compounds like naringin and potentially this compound with biological targets, such as enzymes and proteins dergipark.org.trresearchgate.netfrontiersin.orgacs.orginformaticsjournals.co.in. These methods can help predict binding affinities, identify potential mechanisms of action, and guide the design of novel derivatives with improved properties researchgate.netfrontiersin.orgacs.org.
AI and ML can be applied to analyze large datasets generated from in vitro and in vivo studies on this compound, helping to identify complex patterns, predict biological activities, and understand structure-activity relationships more deeply. This can aid in prioritizing research directions and optimizing experimental design.
Furthermore, AI could assist in optimizing production strategies for this compound by modeling and predicting the outcomes of different synthesis parameters or enzymatic processes. It can also play a role in screening potential synergistic combinations of this compound with other compounds for multi-target therapies dntb.gov.ua. The use of computational methodologies in the discovery of new natural compounds and the study of their interactions highlights the growing role of AI/ML in this field frontiersin.orgresearchgate.net.
The integration of AI and ML holds significant potential to accelerate the research and development pipeline for this compound, from optimizing its production to designing targeted derivatives and understanding its complex biological interactions for multi-target applications.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Naringin | 442428 |
| Naringin Dihydrochalcone | 18916-17-1 |
| Naringenin | 932 |
| Neohesperidin | 183117 |
| Neoeriocitrin DC | Not readily available in standard databases as a distinct PubChem entry; it is a derivative of this compound. |
| Resveratrol | 445151 |
| Amikacin | 33528 |
Data Tables
Based on the search results, specific quantitative data suitable for interactive tables across multiple sections is limited. However, some findings regarding production yields and purity, as well as comparative biological activities, can be presented in a static table format.
Table 1: Examples of Naringin Dihydrochalcone Production Yields and Purity
| Method | Starting Material | Yield (%) | Purity (%) | Source |
| Hydrogenation of purified naringin (pH 14, 50°C, 1.6 MPa H₂, Pd/C) | Purified Naringin | 92.35 | Not specified | mdpi.com |
| Hydrogenation of naringin (pH 11, 25°C, 0.8 MPa H₂, Pd/C) | Naringin | 83 | 76.3 | google.com |
| Hydrogenation of refined naringin (pH 11, 25°C, 0.8 MPa H₂, Pd/C) | Refined Naringin | 80 | 65 | google.com |
| Two-step enzymatic process (via this compound intermediate to Trilobatin) | Naringin | 96 (overall to Trilobatin) | Not specified | oup.comnih.gov |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and purifying Naringin DC in laboratory settings?
- Methodological Answer : this compound is synthesized via hydrogenation of naringin using a 10% palladium-carbon catalyst under 207 kPa hydrogen pressure. Post-reaction, the product is acidified with HCl and crystallized. Two crystal forms are obtained: one via water recrystallization (melting point 170°C) and another via acetone recrystallization (212°C). Researchers must monitor reaction time, catalyst efficiency, and solvent purity to ensure batch consistency. Analytical techniques like HPLC or NMR should validate purity .
Q. How do researchers determine the appropriate dosage of this compound for in vivo studies on metabolic disorders?
- Methodological Answer : Dose selection relies on preclinical trials evaluating efficacy-toxicity trade-offs. For example, in diabetic rat models with myocardial injury, 50 mg/kg this compound showed optimal protection by reducing blood glucose, cholesterol, and oxidative stress markers (e.g., lipid peroxidation, SOD, GSH). Higher doses (e.g., 100 mg/kg) may be tested for dose-dependent effects, with endpoints including hemodynamic parameters (MAP, HR) and infarct size quantification .
Q. What biochemical assays are commonly employed to assess this compound’s antioxidant capacity in cellular models?
- Methodological Answer : Standard assays include:
- Lipid Peroxidation : Measured via malondialdehyde (MDA) levels using thiobarbituric acid-reactive substances (TBARS).
- Antioxidant Enzymes : SOD activity via cytochrome C reduction and GSH levels via Ellman’s reagent.
- Cellular Viability : MTT or LDH assays to correlate oxidative stress with cell death. Controls should include untreated cells and positive controls (e.g., H₂O₂-induced stress) .
Advanced Research Questions
Q. What strategies can mitigate batch-to-batch variability in this compound’s physicochemical properties during experimental preparation?
- Methodological Answer : Variability arises from crystallization conditions and solvent residues. To standardize:
- Use high-purity solvents (e.g., HPLC-grade acetone or water).
- Monitor crystallization temperature (e.g., 4°C for slow crystal growth).
- Characterize batches via differential scanning calorimetry (DSC) to confirm melting points and X-ray diffraction (XRD) for crystal structure consistency. Contaminants from incomplete hydrogenation should be checked via FTIR .
Q. How should researchers address conflicting reports on this compound’s pro-oxidant versus antioxidant effects in different experimental contexts?
- Methodological Answer : Contradictions may stem from concentration thresholds or cell-type specificity. To resolve:
- Conduct dose-response studies (e.g., 10–200 µM in vitro) across multiple cell lines (e.g., cardiomyocytes vs. hepatocytes).
- Measure reactive oxygen species (ROS) temporally (e.g., at 6, 12, 24h) using fluorescent probes (DCFH-DA).
- Compare outcomes under normoxic vs. hypoxic conditions to model disease-specific oxidative environments .
Q. What experimental validations are necessary to ensure specificity of this compound in serological assays, particularly regarding cross-reactivity with other coronaviruses?
- Methodological Answer : Cross-reactivity risks with common CoVs (e.g., OC43, NL63) require:
- Pre-absorption of sera with alpha- and beta-CoV antigens to test signal reduction.
- Use of pre-pandemic samples to establish baseline specificity.
- Epitope mapping via ELISA using SARS-CoV-2 S1/NP protein fragments with <30% homology to other CoVs. Parallel testing with pseudovirus neutralization assays can confirm functional specificity .
Methodological Considerations for Data Analysis
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in dose-response studies. For serological data, ROC curves can assess assay sensitivity/specificity .
- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare, with detailed metadata on experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
